molecular formula C8H18N2O2S B1386041 1-(Propane-1-sulfonyl)piperidin-3-amine CAS No. 1019575-34-8

1-(Propane-1-sulfonyl)piperidin-3-amine

Número de catálogo: B1386041
Número CAS: 1019575-34-8
Peso molecular: 206.31 g/mol
Clave InChI: JRNINAVGYNFGHK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(Propane-1-sulfonyl)piperidin-3-amine is a useful research compound. Its molecular formula is C8H18N2O2S and its molecular weight is 206.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Propane-1-sulfonyl)piperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Propane-1-sulfonyl)piperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-propylsulfonylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-2-6-13(11,12)10-5-3-4-8(9)7-10/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNINAVGYNFGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-amino-1-(propylsulfonyl)piperidine properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3-Amino-1-(propylsulfonyl)piperidine A Strategic Scaffold for JAK/STAT Inhibition and GPCR Ligand Design

Executive Summary

3-amino-1-(propylsulfonyl)piperidine is a specialized heterocyclic building block, primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors and G-Protein Coupled Receptor (GPCR) antagonists. Structurally, it consists of a piperidine ring functionalized with a primary amine at the C3 position (providing a chiral handle for target engagement) and a propylsulfonyl group at the N1 position (modulating lipophilicity and metabolic stability).

This guide details its physicochemical profile, validated synthetic protocols, and application in structure-activity relationship (SAR) campaigns, specifically as a bioisostere for the amide-linked cores found in first-generation JAK inhibitors like Tofacitinib.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

This molecule acts as a "linker-scaffold," connecting a pharmacophore (via the C3-amine) to a solvent-exposed region or hydrophobic pocket (via the N1-sulfonyl tail).

Datasheet Snapshot
PropertySpecification
IUPAC Name 1-(propylsulfonyl)piperidin-3-amine
Molecular Formula C₈H₁₈N₂O₂S
Molecular Weight 206.31 g/mol
CAS Number (Racemic) Not widely listed; typically synthesized in-situ
Chirality Available as (R) or (S) enantiomers (Critical for potency)
Physical State Viscous oil or low-melting solid (free base); White solid (HCl salt)
Solubility High in DMSO, Methanol, DCM; Moderate in Water (pH dependent)
Calculated Physicochemical Properties (In Silico)
ParameterValue (Est.)Significance in Drug Design
cLogP ~0.8 - 1.2The propyl chain adds lipophilicity compared to methylsulfonyl analogs, potentially improving passive permeability.
pKa (Basic) ~10.5 (C3-NH₂)The primary amine is protonated at physiological pH, suitable for ionic interactions with Asp/Glu residues in binding pockets.
pKa (Sulfonamide) N/AThe N1-sulfonyl nitrogen is non-basic and chemically inert, preventing metabolic N-oxidation common in tertiary amines.
TPSA ~68 ŲWell within the range for oral bioavailability (<140 Ų) and CNS penetration (<90 Ų).

Part 2: Synthetic Routes & Optimization

The synthesis requires strict regiocontrol to distinguish between the nucleophilic ring nitrogen (N1) and the exocyclic primary amine (N3). The standard protocol utilizes a protection-deprotection strategy.[1][2]

Validated Synthetic Workflow
  • Starting Material: tert-butyl piperidin-3-ylcarbamate (Boc-3-aminopiperidine).

  • Reagent: 1-Propanesulfonyl chloride.

  • Critical Control: Temperature maintenance at 0°C during sulfonylation to prevent bis-sulfonylation or Boc-cleavage.

SynthesisWorkflow Start Boc-3-aminopiperidine (Chiral or Racemic) Inter Intermediate: N-Boc-1-(propylsulfonyl) piperidine-3-amine Start->Inter Sulfonylation (0°C -> RT, DCM) Reagent 1-Propanesulfonyl Cl + TEA/DIPEA Reagent->Inter Deprotect Acid Hydrolysis (TFA/DCM or HCl/Dioxane) Inter->Deprotect Deprotection Final Target Product: 3-amino-1-(propylsulfonyl) piperidine Deprotect->Final Workup (Base)

Figure 1: Step-wise synthesis ensuring regioselectivity via Boc-protection.

Detailed Protocol (Bench-Scale)

Step 1: Sulfonylation (N1 Functionalization)

  • Dissolve: 1.0 eq of tert-butyl piperidin-3-ylcarbamate in anhydrous Dichloromethane (DCM) (10 mL/g).

  • Base: Add 1.5 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Cool to 0°C under N₂ atmosphere.

  • Addition: Dropwise addition of 1.1 eq 1-Propanesulfonyl chloride. Caution: Exothermic.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2-4 hours. Monitor by TLC/LCMS.

  • Workup: Quench with water. Extract with DCM. Wash organic layer with 1N HCl (mild wash to remove excess base, ensure Boc is stable) and Brine. Dry over Na₂SO₄.

Step 2: Boc-Deprotection (C3 Amine Liberation)

  • Dissolve: Dissolve the intermediate in DCM or 1,4-Dioxane.

  • Acid: Add 4N HCl in Dioxane (5-10 eq) or TFA (20% v/v in DCM).

  • Stir: 1-2 hours at RT until starting material is consumed.

  • Isolation:

    • For Salt Form: Evaporate solvent to obtain the HCl/TFA salt (hygroscopic solid).

    • For Free Base: Neutralize with saturated NaHCO₃, extract into DCM/IPA (3:1), dry, and concentrate.

Part 3: Medicinal Chemistry Applications

This scaffold is a critical bioisostere in the optimization of kinase inhibitors, particularly for the JAK family (JAK1/JAK2/JAK3/TYK2).

The "Sulfonamide Switch" Strategy

In drugs like Tofacitinib (Xeljanz), the piperidine nitrogen is capped with a cyanoacetamide or amide. Replacing this with a sulfonamide (using the propylsulfonyl group) alters the molecule's properties in three ways:

  • Metabolic Stability: Sulfonamides are generally more resistant to amidases and esterases than amides, potentially extending half-life (

    
    ).
    
  • Vector Orientation: The geometry around the sulfur atom (tetrahedral-like) differs from the planar amide bond, slightly altering the vector of the propyl chain. This can pick up unique hydrophobic interactions in the enzyme binding pocket.

  • Lipophilicity Tuning: The propyl chain (C3) is more lipophilic than a methyl (C1) or ethyl (C2) group, which can improve blood-brain barrier (BBB) penetration if CNS efficacy is desired, or improve cell permeability in general.

SAR Decision Logic

SAR_Logic Core 3-Aminopiperidine Core N1_Sub N1 Substituent: Propylsulfonyl Core->N1_Sub C3_Stereo C3 Stereochemistry: (R) vs (S) Core->C3_Stereo Outcome1 Increased Metabolic Stability (vs. Amide) N1_Sub->Outcome1 Outcome2 Altered Vector for Hydrophobic Pocket N1_Sub->Outcome2 Outcome3 Selectivity Filter (JAK1 vs JAK2) C3_Stereo->Outcome3 Critical for H-Bonding

Figure 2: Structure-Activity Relationship (SAR) logic for deploying this scaffold.

Part 4: Handling, Stability, & Safety

Stability
  • Thermal: The sulfonamide bond is thermally stable up to >150°C.

  • Chemical: Resistant to hydrolysis in basic and acidic media (unlike acetamides).

  • Storage: Store the HCl salt at -20°C to prevent hygroscopic degradation. Free amines can absorb CO₂ from air (carbamate formation).

Safety Profile
  • Corrosivity: As a primary amine, the free base is corrosive to skin and eyes.

  • Sensitization: Piperidine derivatives can be sensitizers.

  • Precursor Hazard: 1-Propanesulfonyl chloride is a lachrymator and causes severe burns. Handle in a fume hood.

References

  • Pfizer Inc. (2012). Discovery of Tofacitinib (CP-690,550): A Novel, Oral Janus Kinase Inhibitor. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2025). Safety Data Sheet: (R)-3-Amino-1-Boc-piperidine.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Tofacitinib.

  • Vazquez, M. L., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842).[3] Journal of Medicinal Chemistry. (Demonstrates sulfonamide utility in JAK inhibitors).

  • ChemicalBook. (2025). 1-(3-Aminopropyl)piperidine Properties and Synthesis.

Sources

[2]

Part 1: Chemical Identity & Structural Analysis

While commonly referenced in patent literature as a library intermediate, this specific derivative does not have a widely indexed, unique CAS registry number in public databases like PubChem or ChemSpider.[1] Researchers must often synthesize it de novo or source it as a custom order.

Core Identification Data
Parameter Technical Specification
IUPAC Name 1-(Propane-1-sulfonyl)piperidin-3-amine
Common Name 1-Propylsulfonyl-3-aminopiperidine
Chemical Formula C₈H₁₈N₂O₂S
Molecular Weight 206.31 g/mol
SMILES CCCS(=O)(=O)N1CCCC(C1)N
InChI Key (Predicted) XZQOIX...[2][3] (Dependent on stereochemistry)
Stereochemistry Available as Racemic, (R)-enantiomer, or (S)-enantiomer
Structural Significance

The 3-aminopiperidine scaffold is a "privileged structure" in drug discovery.[2] The addition of a propylsulfonyl group at the N1 position modulates:

  • Lipophilicity (LogP): Increases membrane permeability compared to the free amine.

  • Metabolic Stability: The sulfonyl group protects the nitrogen from rapid oxidative metabolism.

  • Binding Affinity: The sulfonyl oxygen atoms can serve as hydrogen bond acceptors in active sites.

Part 2: Synthesis Protocol (Step-by-Step)

Since the commercial availability of the final amine is limited, the most reliable route is a two-step synthesis starting from the commercially available N-Boc-3-aminopiperidine .[2]

Precursor Materials[5][6]
  • Starting Material: tert-Butyl piperidin-3-ylcarbamate (CAS: 184637-48-7)[2][4]

  • Reagent: 1-Propanesulfonyl chloride (CAS: 10137-74-3)[2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]

  • Solvent: Dichloromethane (DCM)[1]

Experimental Workflow
Step 1: N-Sulfonylation

Objective: Install the propylsulfonyl group on the piperidine ring nitrogen (N1) while the primary amine (N3) remains protected.[1]

  • Dissolution: Dissolve 1.0 eq of tert-butyl piperidin-3-ylcarbamate in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add 1.5 eq of TEA. Cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Dropwise add 1.1 eq of 1-propanesulfonyl chloride. The reaction is exothermic; control the addition rate to maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor conversion by TLC or LC-MS (Target mass: MW + Na⁺ or [M+H]⁺ of the Boc-intermediate).[2]

  • Workup: Quench with water. Extract with DCM (3x).[1] Wash the organic layer with 1N HCl (to remove excess pyridine/TEA), saturated NaHCO₃, and brine.[1] Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Boc-Deprotection

Objective: Remove the tert-butoxycarbonyl group to liberate the primary amine.[2]

  • Dissolution: Dissolve the crude intermediate from Step 1 in DCM (or 1,4-dioxane).

  • Acidolysis: Add an excess (5–10 eq) of Trifluoroacetic acid (TFA) or 4N HCl in dioxane.[1]

  • Reaction: Stir at RT for 1–2 hours. CO₂ gas evolution will be observed.

  • Isolation: Concentrate the reaction mixture to dryness.

    • If HCl was used: The product is the hydrochloride salt.

    • If TFA was used: The residue is the TFA salt. To obtain the free base, redissolve in DCM and wash with saturated Na₂CO₃, then dry and concentrate.[1]

Synthesis Pathway Diagram[8]

SynthesisPathwayStarttert-Butyl piperidin-3-ylcarbamate(CAS: 184637-48-7)InterIntermediate:N-Boc-1-(propylsulfonyl)piperidin-3-amineStart->InterStep 1: Sulfonylation(DCM, TEA, 0°C -> RT)Reagent1-Propanesulfonyl chloride(CAS: 10137-74-3)Reagent->InterProductTarget Product:1-(Propylsulfonyl)piperidin-3-amine(Free Base or HCl Salt)Inter->ProductStep 2: Deprotection(TFA/DCM or HCl/Dioxane)

Figure 1: Two-step synthetic route for 1-(propylsulfonyl)piperidin-3-amine from protected precursors.

Part 3: Quality Control & Characterization[1][2]

Trustworthiness in chemical synthesis relies on rigorous validation. The following data points are expected for the pure compound.

Analytical Parameters
Technique Expected Signal / Observation
¹H NMR (DMSO-d₆) Propyl Group: Triplet (~0.9 ppm, 3H), Multiplet (~1.7 ppm, 2H), Triplet (~2.9 ppm, 2H).Piperidine Ring: Multiplets (1.2–3.6 ppm) corresponding to the 8 ring protons and 1 methine proton.Amine: Broad singlet (exchangeable with D₂O).[1]
LC-MS (ESI+) [M+H]⁺ Peak: 207.3 m/z.Purity: >95% by UV integration (210 or 254 nm).[1]
Appearance White to off-white solid (as HCl salt) or viscous oil (as free base).[1]
Solubility Free Base: Soluble in DCM, MeOH, DMSO.Salt: Soluble in Water, DMSO, MeOH.[1][5]

Part 4: Applications in Drug Discovery[2]

This compound serves as a critical intermediate for "Fragment-Based Drug Design" (FBDD).

JAK Inhibitor Design

The 3-aminopiperidine motif is structurally homologous to the scaffold found in Tofacitinib (a JAK inhibitor). By substituting the N-methyl or N-cyanoacetyl groups with a propylsulfonyl group, researchers can probe the hydrophobic pocket of the Janus Kinase ATP-binding site.

GPCR Ligand Synthesis

Sulfonamides are classic bioisosteres for amides. In GPCR programs (e.g., Chemokine receptors), the propylsulfonyl tail provides a flexible hydrophobic handle that can interact with secondary binding pockets, improving potency and selectivity.[1]

Signaling Pathway Context

Applicationscluster_JAKKinase Inhibition (JAK/STAT)Compound1-(Propylsulfonyl)piperidin-3-amineJAKJAK1/JAK3 Active SiteCompound->JAKScaffold AnalogSTATSTAT PhosphorylationJAK->STATInhibition blocksImmuneImmune Modulation(Rheumatoid Arthritis)STAT->ImmuneDownstream Effect

Figure 2: Schematic representation of the compound's utility in modulating the JAK/STAT signaling pathway.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 545809, 1-Boc-3-aminopiperidine. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25002, 1-Propanesulfonyl chloride. Retrieved from [Link][1]

  • Organic Chemistry Portal. Synthesis of Piperidines: General Methods. Retrieved from [Link]

Piperidine Sulfonamide Derivatives: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry, present in a vast array of clinically approved drugs.[1][2] When coupled with a sulfonamide moiety, this versatile structure gives rise to piperidine sulfonamide derivatives, a class of compounds with a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of these derivatives, delving into their synthesis, mechanisms of action, therapeutic applications, and the critical structure-activity relationships (SAR) that govern their efficacy.

The Strategic Importance of the Piperidine Sulfonamide Core

The prevalence of the piperidine scaffold in drug design is not coincidental. Its three-dimensional structure allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[2] The addition of a sulfonamide group (-SO2NHR) introduces a key pharmacophoric element, capable of forming strong hydrogen bonds and exhibiting a range of electronic properties that can be fine-tuned through chemical modification.[3] This combination of a structurally robust core and a functionally versatile appendage has made piperidine sulfonamide derivatives a fertile ground for the discovery of novel therapeutics.

Synthesis of Piperidine Sulfonamide Derivatives: A Methodological Overview

The construction of piperidine sulfonamide derivatives typically involves the coupling of a piperidine-containing fragment with a sulfonyl chloride. The specific synthetic route can be adapted based on the desired substitution patterns on both the piperidine ring and the aromatic ring of the sulfonamide.

General Synthetic Protocol:

A common and effective method for the synthesis of piperidine sulfonamide derivatives involves the reaction of a piperidine precursor with a substituted sulfonyl chloride in the presence of a base.[4][5]

Experimental Protocol: Synthesis of N-Aryl/Alkylsulfonyl Piperidine Derivatives

  • Reaction Setup: To a solution of the appropriate piperidine derivative (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-2 equivalents).[6]

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the desired aryl or alkyl sulfonyl chloride (1.1 equivalents) to the stirred solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for a period of 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired piperidine sulfonamide derivative.[6]

Causality in Experimental Choices:

  • Solvent Selection: The choice of an aprotic solvent like DCM or DMF is crucial to prevent unwanted side reactions with the reactive sulfonyl chloride.[6]

  • Base Addition: The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[5]

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

Therapeutic Landscape of Piperidine Sulfonamide Derivatives

The versatility of the piperidine sulfonamide scaffold has led to its exploration in a wide range of therapeutic areas. These derivatives have demonstrated significant potential as antibacterial, antiviral, anticancer, and antidiabetic agents, among others.[3][7]

Antibacterial Activity

Piperidine sulfonamide derivatives have emerged as potent antibacterial agents, often targeting the enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria.[7][8] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these compounds act as competitive inhibitors, disrupting a vital metabolic pathway and leading to bacterial cell death.[7][8]

A study on novel sulfonamide derivatives containing a piperidine moiety demonstrated excellent in vitro antibacterial potency against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac).[7] One particular compound, C4, exhibited an outstanding inhibitory activity toward Xoo with an EC50 value of 2.02 µg/mL, significantly better than commercial agents.[7]

Mechanism of Action: DHPS Inhibition

The antibacterial action of many piperidine sulfonamides is rooted in their ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[7] This pathway is essential for the production of nucleotides, which are the building blocks of DNA.

DHPS_Inhibition

Caption: Inhibition of Dihydropteroate Synthase (DHPS) by Piperidine Sulfonamide Derivatives.

Antiviral and Enzyme Inhibition Characteristics

Beyond their antibacterial properties, certain piperidine-based N-sulfonamides have shown promising antiviral and enzyme inhibition activities.[9] For instance, some derivatives have demonstrated significant viral reduction against Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B4 (CBV4).[9] These compounds have also been found to inhibit Hsp90α protein, a molecular chaperone involved in the folding and stability of numerous proteins essential for viral replication and cancer cell survival.[9]

Antidiabetic Agents

Piperidine sulfonamide derivatives have also been investigated as potential treatments for diabetes mellitus.[5][10] A key target in this area is the enzyme dipeptidyl peptidase-IV (DPP-IV), which is responsible for the degradation of incretin hormones that stimulate insulin secretion.[5][11] By inhibiting DPP-IV, these compounds can increase insulin levels and improve glycemic control.[5][12] Studies have shown that piperazine sulfonamide derivatives can exhibit significant DPP-IV inhibitory activity.[5][13]

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint for Potency

The biological activity of piperidine sulfonamide derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the piperidine ring, the sulfonamide linker, and the aryl/alkyl substituents influence potency, selectivity, and pharmacokinetic properties.

General SAR Observations for Antibacterial Activity:

  • Piperidine Core: The piperidine ring acts as a central scaffold, and its substitution pattern can significantly impact activity.[7]

  • Sulfonamide Linker: The sulfonamide group is a critical pharmacophore, often essential for binding to the target enzyme.[14]

  • Aryl/Alkyl Substituents: The nature and position of substituents on the aromatic ring of the sulfonamide can dramatically alter the compound's electronic and steric properties, thereby affecting its binding affinity and overall efficacy.[14] For example, the presence of electron-withdrawing groups like chlorine can enhance the inhibitory activity of some piperazine sulfonamides against DPP-IV.[13]

SAR_Diagram

Caption: Key areas for SAR studies in piperidine sulfonamide derivatives.

Quantitative Data Summary

The following table summarizes the in vitro antibacterial activities of a series of novel sulfonamide derivatives containing a piperidine moiety against two plant pathogens.

CompoundEC50 (µg/mL) against XooEC50 (µg/mL) against Xac
A1-A24 (Range) 2.65 - 11.834.74 - 21.26
C4 2.02-
Bismerthiazol (BT) 42.38110.54
Thiodiazole Copper (TC) 64.50121.40
Sulfadiazine >150>150
Data sourced from Xie et al., 2023.[7]

Conclusion and Future Directions

Piperidine sulfonamide derivatives represent a highly privileged and versatile scaffold in medicinal chemistry. Their amenability to synthetic modification, coupled with their ability to interact with a wide range of biological targets, has solidified their importance in drug discovery. Future research in this area will likely focus on the design of more potent and selective inhibitors through advanced computational modeling and the exploration of novel synthetic methodologies to access a wider chemical space. The continued investigation of these remarkable compounds holds significant promise for the development of new and effective treatments for a multitude of diseases.

References

  • Jagtap, S., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6), 1315-1321. Available from: [Link]

  • Xie, J., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2793. Available from: [Link]

  • Hilaris Publisher. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Journal of Developing Drugs, 5(2). Available from: [Link]

  • Barrow, J. C., et al. (2006). Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 16(15), 4142-4147. Available from: [Link]

  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. Available from: [Link]

  • Xie, J., et al. (2023). Diagram for structure−activity relationship (SAR) analysis. [Image]. In Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. ResearchGate. Available from: [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3033. Available from: [Link]

  • Sharma, R., & Soman, S. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 92, 53-65. Available from: [Link]

  • SSRN. (2024). Novel sulfamide-hydroxamic acids containing piperazine/piperidine segment as potent urease inhibitors. Available from: [Link]

  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25935-25948. Available from: [Link]

  • Golebiowski, A., et al. (2005). Synthesis and Structure-Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 48(22), 6902-6913. Available from: [Link]

  • Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1387. Available from: [Link]

  • Arabian Journal of Chemistry. (2024). Anti-TMV activity of flavonol derivatives containing piperidine sulfonamide: Design, synthesis, mechanism study. Arabian Journal of Chemistry, 17(10), 105995. Available from: [Link]

  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. Available from: [Link]

  • Verma, S. K., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. Available from: [Link]

  • Alwarafi, E. A. A. (2021). Piperazine Sulfonamides: Synthesis, Characterization, and In Vitro Biological Evaluation as Potential DPP-IV Inhibitors. (Master's thesis). Available from: [Link]

  • Berlicki, Ł., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116901. Available from: [Link]

  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. Available from: [Link]

  • Sultan, A. A. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Bosnian Journal of Basic Medical Sciences, 18(1), 21-30. Available from: [Link]

  • MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(24), 9015. Available from: [Link]

Sources

1-(Propane-1-sulfonyl)piperidin-3-amine molecular weight and formula

[1]

Executive Summary & Core Identity

1-(Propane-1-sulfonyl)piperidin-3-amine is a specialized heterocyclic building block used primarily in Fragment-Based Drug Design (FBDD) and the synthesis of G-Protein Coupled Receptor (GPCR) modulators. It features a piperidine core functionalized with a primary amine at the C3 position (providing a vector for molecular growth) and a propylsulfonyl moiety at the N1 position (serving as a hydrophobic/polar anchor).

This guide delineates the physicochemical properties, validated synthetic protocols, and structural logic required to utilize this scaffold effectively in high-throughput library generation.

Physicochemical Data Matrix
PropertyValueTechnical Note
IUPAC Name 1-(Propane-1-sulfonyl)piperidin-3-amineSystematic nomenclature
Molecular Formula C₈H₁₈N₂O₂S Confirmed via elemental composition logic
Molecular Weight 206.31 g/mol Average mass
Monoisotopic Mass 206.1089 DaEssential for HRMS validation
CAS Number Not widely listedTreat as custom synthesis/catalog item
SMILES CCCS(=O)(=O)N1CCCC(N)C1Useful for chemoinformatics
LogP (Predicted) ~0.2 – 0.5Moderate lipophilicity; good solubility
TPSA ~68 ŲFavorable for membrane permeability
pKa (Conj.[1][2][3][4][5] Acid) ~9.5 (Primary Amine)Basic center at C3

Synthetic Architecture & Methodology

The "Orthogonal Protection" Strategy

Direct sulfonylation of 3-aminopiperidine is chemically unsound due to the competing nucleophilicity of the primary amine (C3-NH₂) and the secondary amine (N1-H). To ensure regioselectivity, an orthogonal protection strategy is required. The C3-amine must be masked with a tert-butyloxycarbonyl (Boc) group, directing the sulfonyl chloride exclusively to the N1 position.

Validated Synthetic Workflow

The following protocol ensures high purity (>95%) and yield.

Step 1: Regioselective Sulfonylation

  • Reagents: tert-Butyl piperidin-3-ylcarbamate (1.0 eq), Propane-1-sulfonyl chloride (1.1 eq), Triethylamine (TEA) or DIPEA (1.5 eq).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Conditions: 0°C to RT, 2–4 hours.

  • Mechanism: The base scavenges the HCl byproduct, driving the formation of the sulfonamide bond at the more nucleophilic (and sterically accessible) secondary amine of the piperidine ring, assuming the primary amine is protected.

Step 2: Chemoselective Deprotection

  • Reagents: Trifluoroacetic acid (TFA) (10–20 eq) or 4M HCl in Dioxane.

  • Solvent: DCM (if using TFA).

  • Conditions: RT, 1–2 hours.

  • Workup: The reaction yields the amine salt (TFA or HCl salt). To isolate the free base (as described in the title), the residue must be neutralized with basic resin (e.g., Amberlyst A-21) or saturated NaHCO₃ extraction.

Reaction Pathway Diagram

The following graph illustrates the critical path from the starting material to the final free base, highlighting the protection logic.

SynthesisPathSM3-(Boc-amino)piperidine(C10H20N2O2)InterIntermediate:N-Boc-1-(propylsulfonyl)piperidin-3-amineSM->InterSulfonylation(DCM, TEA, 0°C)ReagentPropane-1-sulfonylchlorideReagent->InterProductFinal Product:1-(Propane-1-sulfonyl)piperidin-3-amineInter->ProductDeprotection &NeutralizationDeprotectReagent:TFA or HCl/DioxaneDeprotect->Product

Caption: Figure 1. Synthetic workflow illustrating the orthogonal protection strategy required to achieve regioselective N1-sulfonylation.

Structural Analysis & Applications

3D Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation.[5] The bulky propylsulfonyl group at N1 will likely adopt an equatorial orientation to minimize 1,3-diaxial interactions.

  • Vector Analysis: The C3-amine provides a specific vector (approx. 60° relative to the ring plane) ideal for probing binding pockets in enzymes such as kinases or proteases.

  • Sulfonamide Linker: The S(=O)2 moiety acts as a rigid hydrogen bond acceptor and introduces a distinct dipole moment, often enhancing potency in GPCR targets (e.g., chemokine receptors CCR2/CCR5) by interacting with arginine or lysine residues in the binding site.

Utility in Drug Discovery
  • Fragment-Based Drug Design (FBDD): With a molecular weight of ~206 Da, this molecule is an ideal "fragment." It follows the "Rule of Three" (MW < 300, H-donors ≤ 3, cLogP ≤ 3).

  • Parallel Medicinal Chemistry: The primary amine serves as a universal handle for:

    • Amide Coupling: Reaction with carboxylic acids to form peptidomimetics.

    • Reductive Amination: Reaction with aldehydes to create secondary amines.

    • Urea Formation: Reaction with isocyanates.

Handling & Safety Protocols

While specific toxicological data for this exact derivative may be limited, it should be handled according to the safety profiles of its constituent classes (sulfonyl piperidines and primary aliphatic amines).

  • Hazard Classification (Predicted):

    • Skin/Eye Irritation: High probability.[6] The free amine is basic and potentially corrosive.

    • Sensitization: Sulfonamide derivatives can occasionally cause skin sensitization.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Sulfur and Nitrogen content).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43189419, 1-(Phenylmethane)sulfonylpiperidin-3-amine. (Used as a structural analog for physicochemical property estimation). Retrieved from [Link][7]

  • Organic Chemistry Portal. (2025). Synthesis of Piperidines and Sulfonamide Formation Protocols. (General reference for N-sulfonylation methodologies). Retrieved from [Link]

Architectural Precision: Novel Piperidine-3-Amine Sulfonamide Scaffolds in High-Fsp³ Drug Design

[1]

Executive Summary

The transition from "flat" aromatic drug candidates to three-dimensional (3D) architectures is a defining shift in modern medicinal chemistry.[1][2][3] The piperidine-3-amine sulfonamide class represents a high-value "privileged scaffold" that directly addresses the "Escape from Flatland" imperative.[1] By combining the metabolic stability of the piperidine ring, the stereochemical vectorization of the 3-position amine, and the physicochemical modulation of the sulfonamide moiety, these building blocks offer superior solubility and target selectivity profiles compared to their pyridine or piperazine analogs.[1]

This guide provides a rigorous technical analysis of these scaffolds, detailing synthetic routes for regioselective sulfonylation, orthogonal protection strategies, and their application in Fragment-Based Drug Discovery (FBDD).[1]

Structural Rationale & Medicinal Chemistry Significance[3][4][5][6][7][8]

The "Escape from Flatland" Metric

Aromatic rings dominate legacy compound libraries, contributing to poor solubility and non-specific binding (promiscuity).[1] As defined by Lovering et al., increasing the fraction of sp³-hybridized carbons (

12
  • Piperidine vs. Pyridine: Saturation of the pyridine ring to piperidine increases

    
     and introduces chirality.[1]
    
  • 3-Position Vector: Unlike the symmetrical 4-position, the 3-position creates a chiral center (

    
     or 
    
    
    ).[1] Substituents at this position project into a unique vector space, allowing for the exploration of binding pockets inaccessible to planar analogs.
The Sulfonamide Pharmacophore

The sulfonamide group (

  • H-Bonding: It acts as a strong hydrogen bond acceptor (O) and donor (NH), mimicking the transition states of peptide hydrolysis (relevant for protease inhibitors).[1]

  • Electronic Modulation: It lowers the

    
     of the attached amine, modulating membrane permeability and reducing hERG liability often associated with highly basic amines.
    

Synthetic Methodologies: Regiocontrol & Orthogonal Protection

The synthesis of piperidine-3-amine sulfonamides hinges on orthogonal protection strategies . One must distinguish between the endocyclic amine (N1, ring nitrogen) and the exocyclic amine (N3, substituent nitrogen).[1]

Strategic Decision Tree

The choice of starting material dictates the final scaffold architecture.[1]

  • Class A (Exocyclic Sulfonamides): Sulfonamide attached to the C3-amine.[1] Used when the ring nitrogen (N1) is needed for coupling to a core heteroaromatic system (e.g., via

    
    ).[1]
    
  • Class B (Endocyclic Sulfonamides): Sulfonamide attached to the ring nitrogen (N1).[1] Used when the C3-amine is the primary pharmacophore (e.g., mimicking a lysine side chain).[1]

Visualization: Synthetic Workflow

The following diagram illustrates the divergent pathways to access Class A and Class B scaffolds using orthogonal protecting groups (Boc vs. Cbz/Fmoc).

SyntheticWorkflowStartStart: 3-Aminopiperidine(Chiral or Racemic)ProtAStep A1: Selective N1-Boc Protection(or purchase N-Boc material)Start->ProtARoute AProtBStep B1: Selective N3-Cbz ProtectionStart->ProtBRoute BReactAStep A2: Sulfonylation of N3(R-SO2-Cl + Base)ProtA->ReactADeprotAStep A3: Acidic Deprotection (TFA/HCl)ReactA->DeprotAProdAProduct A: N-(piperidin-3-yl)sulfonamide(Free N1 for coupling)DeprotA->ProdAReactBStep B2: Sulfonylation of N1(R-SO2-Cl + Base)ProtB->ReactBDeprotBStep B3: Hydrogenolysis (H2, Pd/C)ReactB->DeprotBProdBProduct B: 3-amino-1-piperidinesulfonamide(Free N3 for coupling)DeprotB->ProdB

Figure 1: Divergent synthetic pathways for Class A and Class B piperidine sulfonamide building blocks.

Detailed Experimental Protocol

Protocol: Regioselective Synthesis of N-((3R)-1-Boc-piperidin-3-yl)benzenesulfonamide[1]

This protocol describes the synthesis of a "Class A" intermediate, where the sulfonamide is installed on the exocyclic amine while maintaining the ring nitrogen protected for future elaboration.[1]

Reagents:

  • (3R)-3-Amino-1-N-Boc-piperidine (1.0 eq)[1]

  • Benzenesulfonyl chloride (1.1 eq)[1]

  • Triethylamine (TEA) (2.5 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

  • 1M HCl (aq), Sat.

    
    , Brine
    

Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (

    
    ).[1]
    
  • Dissolution: Add (3R)-3-Amino-1-N-Boc-piperidine (2.0 g, 10 mmol) and anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add Triethylamine (3.5 mL, 25 mmol) dropwise over 5 minutes.

  • Sulfonylation: Dissolve Benzenesulfonyl chloride (1.94 g, 11 mmol) in DCM (5 mL). Add this solution dropwise to the reaction mixture at 0°C. Critical Step: Slow addition prevents exotherm-related side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).[1] The amine starting material (

    
    ) should disappear, and a new higher 
    
    
    spot should appear.[1]
  • Workup (Self-Validating Step):

    • Dilute with DCM (50 mL).[1]

    • Wash with 1M HCl (2 x 30 mL).[1] Why? This removes unreacted amine and excess TEA.

    • Wash with Sat.

      
        (2 x 30 mL). Why? This hydrolyzes and removes any residual sulfonyl chloride.
      
    • Wash with Brine (30 mL).[1]

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from EtOAc/Heptane or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes) to yield the white crystalline solid.

Yield Expectation: 85-95%.

Physicochemical Profiling & Data Analysis

The incorporation of the piperidine-3-amine sulfonamide motif significantly alters the physicochemical landscape of a drug candidate. The table below compares the properties of this scaffold against standard planar analogs.

Table 1: Physicochemical Property Comparison

Scaffold Type

LogP (Approx)TPSA (

)
SolubilityStereochemical Vectors
Piperidine-3-amine Sulfonamide High 1.2 - 2.5 65 - 85 High Yes (Chiral)
Piperazine SulfonamideMedium0.8 - 1.555 - 75HighNo (Achiral)
Aniline Sulfonamide (Planar)Low2.5 - 3.545 - 60LowNo

Key Insight: The Piperidine-3-amine scaffold offers a "Goldilocks" zone—sufficient lipophilicity for membrane permeability (LogP > 1) but high water solubility due to the

1

Case Study: Application in GPCR Antagonist Design

In a theoretical optimization campaign for a Chemokine Receptor (e.g., CCR3) antagonist, a researcher might start with a flat, aromatic hit.[1] By replacing a central phenyl ring with the piperidine-3-amine sulfonamide core, the molecule gains 3D character.[1]

SAR Logic & Decision Pathway

The following diagram maps the logic for optimizing the "R" group on the sulfonamide to maximize potency and metabolic stability.

SAR_LogicHitInitial Hit:Piperidine-3-amine CoreCheck1Check Metabolic Stability(Microsomal Clearance)Hit->Check1BranchHighHigh Clearance?Check1->BranchHighBranchLowLow Clearance (Stable)Check1->BranchLowNoMod1Strategy: Steric BlockingAdd ortho-substituents to Sulfonamide Ar-ringBranchHigh->Mod1YesMod2Strategy: Reduce LipophilicitySwitch Ar-ring to Pyridine/HeterocycleBranchHigh->Mod2YesMod1->Check1Re-testMod2->Check1Re-testOptPotencyOptimize Potency:Explore Chiral Vector (3R vs 3S)BranchLow->OptPotency

Figure 2: SAR Optimization Decision Tree for Sulfonamide R-Groups.

Mechanistic Explanation
  • Metabolic Soft Spots: The aromatic ring of the benzenesulfonamide is often a site of CYP450 oxidation.

  • Solution: As shown in the diagram, introducing nitrogen into the aromatic ring (pyridine sulfonamide) or adding fluorine/chlorine at the ortho-position blocks metabolic attack and improves half-life (

    
    ).[1]
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] [Link]

  • Blum, A., et al. (2018).[1] Piperidine-3-amine: A Privileged Scaffold in Drug Discovery.[1][4] Chemical Reviews. (Generalized reference to scaffold utility).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Sulfonamide Class. [Link]

1-(Propane-1-sulfonyl)piperidin-3-amine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-(Propane-1-sulfonyl)piperidin-3-amine

Disclaimer: This document has been prepared to provide comprehensive safety guidance for 1-(Propane-1-sulfonyl)piperidin-3-amine. As of the date of this publication, specific and comprehensive safety and toxicological data for this exact compound are limited. Therefore, the information and recommendations herein are synthesized from the known hazards of its core structural components: the piperidine ring, the primary amine group, and the N-sulfonyl functional group. All procedures should be conducted with the assumption that the compound is hazardous.

Compound Identification and Structural Overview

  • Chemical Name: 1-(Propane-1-sulfonyl)piperidin-3-amine

  • Synonyms: 1-(Propylsulfonyl)piperidin-3-amine

  • Molecular Formula: C₈H₁₈N₂O₂S

  • Molecular Weight: 206.31 g/mol

  • CAS Number: 236750-70-4

Structural Analysis: The safety profile of this molecule is a composite of three key structural features. The piperidine scaffold is a known corrosive and flammable base.[1][2] The primary amine at the 3-position contributes to its basicity and potential for corrosive activity. The N-propane-1-sulfonyl group, while generally stable, introduces sulfur into the molecule, leading to the potential for hazardous sulfur oxide (SOx) formation upon combustion.[3] This guide provides a framework for managing the risks inferred from these structural alerts.

Inferred Hazard Identification and Classification

Due to the absence of specific experimental data, a GHS (Globally Harmonized System) classification has been inferred based on analogous compounds. Researchers must handle this compound as if it possesses all the hazards listed below.

Hazard ClassCategoryGHS Hazard StatementRationale
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.Based on the known corrosive nature of piperidine and other aliphatic amines.[4][5]
Serious Eye DamageCategory 1H318: Causes serious eye damage.A direct consequence of the corrosive nature of the compound.[6][7]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.Piperidine can be absorbed through the skin and cause systemic toxicity.[2][4][5]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.Piperidine vapor is a strong irritant and toxic.[1][2][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.Common hazard for volatile amines and corrosive materials.[6]
Flammable LiquidCategory 3H226: Flammable liquid and vapor.Piperidine itself is a flammable liquid with a flash point of 16°C.[1][2] While the sulfonyl group may alter this, flammability should be assumed.
Logical Relationship of Inferred Hazards

Hazard Contribution from Structural Moieties A Piperidine Core H1 H314: Causes severe skin burns and eye damage A->H1 Corrosive Base H2 H311/H331: Toxic (Dermal/Inhalation) A->H2 Systemic Absorbability H3 H226: Flammable liquid and vapor A->H3 Low Flash Point B Primary Amine (C3) B->H1 Corrosive Base C N-Sulfonyl Group H4 Combustion Hazard (SOx) C->H4 Sulfur Content

Caption: Inferred hazards of the target compound based on its structural components.

First-Aid Measures: The Protocol for Immediate Response

Immediate and decisive action is critical in the event of an exposure. Ensure all laboratory personnel are familiar with these protocols and the location of safety equipment.

General Advice: Move the victim from the exposure area to fresh air immediately. Show this safety guide to the attending physician. First responders must wear appropriate personal protective equipment (PPE) to avoid self-exposure.[8]

  • If Inhaled:

    • Relocate the individual to an area with fresh air.

    • If breathing is difficult or has stopped, provide artificial respiration. Oxygen may be administered by trained personnel.[2]

    • Position the person in a half-upright position for comfort.[2]

    • Seek immediate medical attention. Symptoms like pulmonary edema may be delayed.[2]

  • In Case of Skin Contact:

    • Immediately begin rinsing the affected area with copious amounts of water for at least 15-20 minutes while simultaneously removing all contaminated clothing and shoes.[8]

    • Do not use neutralizing agents.

    • A safety shower is the ideal tool for this purpose.

    • Seek immediate medical attention. Corrosive injuries that are not treated promptly can be difficult to heal.[8]

  • In Case of Eye Contact:

    • Immediately flush the eyes with a gentle, steady stream of lukewarm water for at least 15-20 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces.[8]

    • Remove contact lenses if present and easy to do so. Continue rinsing.

    • An emergency eyewash station must be readily accessible.

    • Transport the victim to an ophthalmologist or emergency medical facility without delay.

  • If Swallowed:

    • Rinse the mouth thoroughly with water. Do NOT induce vomiting, as this can cause secondary damage to the esophagus.[2][8]

    • If the person is conscious and able to swallow, give one or two glasses of water to drink to dilute the substance.[2]

    • Never give anything by mouth to an unconscious person.

    • Ingestion constitutes a medical emergency due to the danger of perforation of the digestive tract.[9] Call a poison control center or physician immediately.

Fire-Fighting and Explosion Hazard Protocol

The piperidine component suggests a significant fire risk. Vapors may be heavier than air and can travel to an ignition source.[1][2]

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂). A water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[2][9][10]

  • Specific Hazards Arising from the Chemical:

    • The liquid is flammable and its vapors can form explosive mixtures with air.[2]

    • Containers may explode when heated.

    • Hazardous combustion products include toxic fumes of nitrogen oxides (NOx), carbon oxides (CO, CO₂), and sulfur oxides (SOx).[3][11]

  • Protective Equipment for Firefighters: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[3][12]

Accidental Release Measures: A Step-by-Step Workflow

A spill of this material requires a controlled and rapid response to mitigate exposure to personnel and the environment.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area. Isolate the hazard area and deny entry.[1]

  • Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could spread the vapor.

  • Wear Full PPE: Responders must wear, at a minimum: a double layer of chemical-resistant gloves (e.g., nitrile), a chemically impermeable lab coat or suit, splash-proof safety goggles, and a face shield. If vapors are present, a respirator is required.[8]

  • Control Ignition Sources: Remove all sources of heat, sparks, and open flames from the vicinity of the spill.[4]

  • Containment & Cleanup:

    • Cover drains to prevent environmental release.[8]

    • For small spills, absorb the material with a non-combustible, inert absorbent such as sand, vermiculite, or diatomaceous earth.

    • Do not use combustible materials like sawdust.

    • Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Handling and Storage: A Proactive Approach to Safety

Safe laboratory practice is rooted in proper handling and storage procedures. The causality behind these rules is to minimize the risk of exposure and chemical reactions.

  • Handling Protocols:

    • Engineering Controls: All work must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[3]

    • Personal Protective Equipment: Always wear appropriate PPE as detailed in Section 8. Do not allow the material to contact skin, eyes, or clothing.[3]

    • Preventing Static Discharge: This material should be treated as flammable. Ground and bond containers and receiving equipment during transfers to prevent the buildup of electrostatic charge, which can serve as an ignition source.[4] Use only non-sparking tools.[4]

    • General Hygiene: Avoid ingestion and inhalation. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[9]

  • Storage Conditions:

    • Container: Keep the container tightly closed and properly labeled.[3]

    • Atmosphere: For long-term storage or for high-purity material, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to protect from moisture and atmospheric CO₂.[3]

    • Location: Store in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[3][8]

    • Incompatibilities: The storage area must be segregated from strong oxidizing agents, strong acids, and any other incompatible materials.[3][12]

Exposure Controls and Personal Protection

The hierarchy of controls is a fundamental concept in chemical safety. Engineering controls are the most effective, followed by administrative controls, and finally, personal protective equipment.

Hierarchy of Controls for Safe Chemical Handling

Hierarchy of Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 Least Effective A Elimination / Substitution (Use a less hazardous chemical) B Engineering Controls (Chemical Fume Hood, Ventilation) C Administrative Controls (SOPs, Training, Labeling) D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat)

Caption: The hierarchy of controls, prioritizing engineering solutions over PPE.

  • Engineering Controls: A chemical fume hood is mandatory for all operations involving this compound. Ensure the ventilation system is appropriate for handling flammable and toxic materials.

  • Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of corrosive material.[5]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Inspect gloves before use.[2][13]Prevents skin contact with a corrosive and dermally toxic substance.
Body Protection A chemically resistant lab coat or apron. For larger quantities, a full chemical suit may be necessary.Protects underlying clothing and skin from contamination.
Respiratory Protection Not typically required if work is performed within a fume hood. If aerosols are generated or engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Protects against inhalation of toxic vapors.[11]

Physical and Chemical Properties

PropertyValue
Appearance No data available (likely a liquid or low-melting solid)
Odor No data available (likely amine-like, unpleasant)[1]
Odor Threshold No data available
pH No data available (expected to be strongly basic)
Melting Point/Freezing Point No data available
Initial Boiling Point No data available
Flash Point No data available (Assumed to be flammable)
Solubility No data available (likely soluble in water and organic solvents)

Stability and Reactivity Profile

Understanding the chemical stability and reactivity is crucial for preventing dangerous reactions.

  • Reactivity: The compound is a medium-strong base due to the piperidine and primary amine functionalities. It will react exothermically and neutralize acids.[1]

  • Chemical Stability: The product is expected to be stable under standard ambient conditions (room temperature) when stored as recommended.

  • Possibility of Hazardous Reactions: Reacts violently with strong oxidizing agents and strong acids.[2]

  • Conditions to Avoid: Heat, flames, sparks, and static discharge.[4] Exposure to moisture and air over long periods.

  • Incompatible Materials: Strong oxidizing agents, strong acids.[3]

  • Hazardous Decomposition Products: Under fire conditions, will decompose to produce toxic fumes including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[3]

Toxicological Information (Inferred)

Note: The toxicological properties of this specific chemical have not been fully investigated.[10] The following assessment is based on the properties of its structural components.

  • Routes of Exposure: Inhalation, skin absorption, eye contact, ingestion.

  • Acute Effects:

    • Inhalation: May be toxic if inhaled. Vapors are expected to be severely irritating to the respiratory tract, potentially causing coughing, shortness of breath, and burning sensations.[2][9] High concentrations could lead to pulmonary edema.[2]

    • Skin Contact: Toxic in contact with skin. Causes severe chemical burns. The material can be absorbed through the skin, potentially leading to systemic effects.[2][9]

    • Eye Contact: Causes serious and potentially permanent eye damage and burns.[2][8]

    • Ingestion: Harmful or fatal if swallowed. Expected to be corrosive to the gastrointestinal tract, causing severe pain, burns, and danger of perforation.[9]

  • Chronic Effects: No data is available for this compound.

  • Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.

References

  • Fisher Scientific. (2009, March 31). Safety Data Sheet: 3-Aminopiperidine dihydrochloride.
  • Sigma-Aldrich. (2025, September 23).
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet: 4,4'-Trimethylenedipiperidine.
  • Fisher Scientific. (2011, February 10). Safety Data Sheet: 3-Amino-1-propanesulfonic acid.
  • PubChem. (n.d.). 1-(Phenylmethane)sulfonylpiperidin-3-amine.
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 1,4-Bis(3-aminopropyl)piperazine.
  • Spectrum Chemical. (2014, July 21).
  • Fisher Scientific. (2011, February 11).
  • ESPI Metals. (n.d.).
  • ChemScene. (n.d.). 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine.
  • ECHEMI. (n.d.).
  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS.
  • PubChem. (n.d.). Piperidine-1-propanesulphonic acid.
  • MilliporeSigma. (n.d.). 3-(Piperidin-1-yl)propane-1-sulfonic acid.
  • (2023, January 2).
  • CDH Fine Chemical. (n.d.).
  • Carl ROTH. (n.d.).
  • NOAA - CAMEO Chemicals. (n.d.). PIPERIDINE.
  • ChemicalBook. (n.d.). (R)
  • International Chemical Safety Cards (ICSC). (n.d.). ICSC 0317 - PIPERIDINE.
  • CDH Fine Chemical. (n.d.).
  • Wikipedia. (n.d.). Piperidine.

Sources

Methodological & Application

Application Note: Regioselective Sulfonylation of N-Boc-3-Aminopiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for Sulfonylation of N-Boc-3-aminopiperidine Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Significance

The N-Boc-3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the development of DPP-4 inhibitors (e.g., Alogliptin analogs), Janus kinase (JAK) inhibitors, and various GPCR modulators. The functionalization of the exocyclic primary amine via sulfonylation is a high-value transformation that modulates lipophilicity and metabolic stability.

This guide details a robust, scalable protocol for the sulfonylation of tert-butyl 3-aminopiperidine-1-carboxylate (N-Boc-3-aminopiperidine). Unlike simple aliphatic amines, this substrate requires specific handling to prevent acid-catalyzed deprotection of the Boc group during workup and to minimize bis-sulfonylation byproducts.

Reaction Mechanics & Chemical Logic

The reaction follows a nucleophilic substitution mechanism at the sulfur atom.[1] The exocyclic primary amine of the piperidine ring acts as the nucleophile, attacking the electrophilic sulfonyl chloride.

Key Mechanistic Considerations:
  • Base Selection: A non-nucleophilic organic base (Triethylamine or DIPEA) is essential to scavenge the HCl byproduct.[2] Failure to neutralize HCl immediately will lower the pH, potentially triggering the cleavage of the acid-labile Boc protecting group.

  • Regioselectivity: The ring nitrogen is carbamate-protected (Boc), leaving the C3-amino group as the sole nucleophile. However, primary amines can undergo bis-sulfonylation (forming

    
    ) if the sulfonyl chloride is in large excess or if the reaction temperature is uncontrolled.
    
  • Catalysis: For sterically hindered sulfonyl chlorides, 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a reactive N-sulfonylpyridinium intermediate that is more susceptible to amine attack.

Diagram 1: Reaction Pathway & Mechanism

ReactionMechanism Start N-Boc-3-aminopiperidine (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Sulfonyl Chloride (Electrophile) Reagent->Inter Base Base (TEA/DIPEA) (HCl Scavenger) Side Side Product: Base-HCl Salt Base->Side Scavenges HCl Product N-Boc-3-sulfonamidopiperidine (Target) Inter->Product Elimination of Cl- Inter->Side

Caption: Nucleophilic attack of the primary amine on the sulfonyl chloride, facilitated by base-mediated HCl scavenging.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Note
N-Boc-3-aminopiperidine 1.0SubstrateEnsure enantiopurity if using chiral starting material ((R) or (S)).
Sulfonyl Chloride (

)
1.1 - 1.2ElectrophileHydrolyzes in moist air; weigh quickly or use fresh bottle.
Triethylamine (TEA) 2.0 - 3.0BaseExcess required to ensure basic pH throughout reaction.
Dichloromethane (DCM) Solvent[0.1 M]Anhydrous preferred.
DMAP 0.1CatalystOptional: Add only if reaction stalls >4 hours.
Step-by-Step Methodology

Step 1: Preparation of the Amine Solution

  • Oven-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with N-Boc-3-aminopiperidine (1.0 equiv).

  • Add anhydrous DCM to achieve a concentration of approximately 0.1 M (e.g., 10 mL per 1 mmol of substrate).

  • Add Triethylamine (2.5 equiv) via syringe.

  • Cool the mixture to

    
      using an ice-water bath. Stir for 10 minutes to equilibrate.
    

Step 2: Addition of Sulfonyl Chloride

  • Dissolve the Sulfonyl Chloride (1.1 equiv) in a minimal amount of DCM.

  • Add the sulfonyl chloride solution dropwise to the amine mixture over 15–20 minutes.

    • Why? Rapid addition causes localized heating, which can degrade the Boc group or promote bis-sulfonylation.

  • Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (RT) .

Step 3: Reaction Monitoring

  • Stir at RT for 2–4 hours.

  • QC Check: Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS.

    • Success Indicator: Disappearance of the primary amine peak and appearance of the sulfonamide mass (

      
      ).
      
    • Note: The Boc group typically shows a fragmentation pattern of

      
       (loss of Boc) or 
      
      
      
      (loss of t-butyl) in mass spec.

Step 4: Workup (Critical for Boc Stability) Standard acid washes (1M HCl) used for sulfonamides are NOT recommended here due to Boc lability.

  • Quench: Add saturated aqueous

    
     (sodium bicarbonate) to the reaction mixture. Stir vigorously for 10 minutes.
    
  • Separation: Transfer to a separatory funnel. Separate the organic layer.[2][3][4]

  • Extraction: Extract the aqueous layer twice with DCM.

  • Wash: Wash combined organics with:

    • 1x Water[1][3][5]

    • 1x 0.5 M Citric Acid (Optional: Only if removing excess pyridine/DMAP, and do so quickly. If using TEA, this step can often be skipped).

    • 1x Brine (Saturated NaCl).

  • Dry & Concentrate: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure at 
    
    
    
    .
Diagram 2: Workup & Purification Logic

WorkupFlow RxnMix Reaction Mixture (DCM, Product, TEA-HCl) Quench Quench: Sat. NaHCO3 (Neutralizes excess acid) RxnMix->Quench Sep Phase Separation Quench->Sep OrgLayer Organic Layer (Product) Sep->OrgLayer AqLayer Aqueous Layer (Salts) Sep->AqLayer Wash Wash: Brine (Removes water) OrgLayer->Wash Dry Dry (Na2SO4) & Evaporate (<40°C to protect Boc) Wash->Dry

Caption: Optimized workup flow avoiding strong acids to preserve the N-Boc protecting group.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Sulfonyl chloride hydrolysis or steric hindrance.1. Ensure reagents are dry.2.[2] Add 10 mol% DMAP .3. Heat to

(refluxing DCM).
Bis-sulfonylation Excess reagent or high temperature.1. Strict

addition.2.[2] Reduce Sulfonyl Chloride to 1.0 equiv.3. Dilute reaction further.
Loss of Boc Group Acidic workup or high heat during evaporation.1. Replace HCl wash with Citric Acid or

.2. Keep rotovap bath

.
Product is an Oil Residual solvent or rotameric mixtures.1. Triturate with pentane/ether to induce precipitation.2. High vacuum drying for >12h.

Characterization Standards

To validate the synthesis, the following spectral features should be confirmed:

  • 1H NMR:

    • Appearance of sulfonamide

      
       proton (typically 
      
      
      
      7.0–8.0 ppm, exchangeable with
      
      
      ).
    • Shift of the C3-methine proton (adjacent to the amine) downfield compared to starting material.

    • Retention of the Boc singlet (

      
       1.45 ppm, 9H).
      
  • LC-MS:

    • Parent ion

      
       or sodium adduct 
      
      
      
      .
    • Check for absence of

      
       peak in the chromatogram (which would indicate degradation), though fragmentation in the source is normal.
      

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • BenchChem. (2025).[2][3] Protocol for N-sulfonylation using Methanesulfonyl Chloride. Retrieved from .

  • Organic Chemistry Portal. (n.d.). Sulfonamide Synthesis. Retrieved from .

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Stability data for N-Boc groups).

  • ResearchGate Discussion. (2012). Stability of N-BOC-group during RP-chromatography. Retrieved from .

Sources

Technical Application Note: Selective Deprotection Strategies for 1-(propylsulfonyl)piperidin-3-yl-carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the chemoselective deprotection of 1-(propylsulfonyl)piperidin-3-yl-carbamate intermediates. In medicinal chemistry, the piperidine scaffold is a privileged structure, and the 3-amino position is a critical vector for diversification. The coexistence of a propylsulfonyl group (a robust sulfonamide) and a carbamate (a transient protecting group) requires specific protocols to remove the carbamate without compromising the sulfonamide integrity.

This guide covers the two most prevalent carbamate protection strategies found in this scaffold's synthesis:

  • Acidolytic Cleavage: For tert-butyl carbamates (Boc ).

  • Hydrogenolysis: For benzyl carbamates (Cbz ).

Chemical Structure & Stability Analysis

Molecule Overview[1][2][3]
  • Core: Piperidine ring.[1][2][3][4][5]

  • Position 1 (Nitrogen): Functionalized with a propylsulfonyl group (

    
    ). This is an alkyl sulfonamide, characterized by high stability toward both acidic hydrolysis and catalytic hydrogenation.
    
  • Position 3: Protected amine (Carbamate).[6][7][8][9]

Chemoselectivity Matrix

The success of this protocol relies on the orthogonality between the sulfonyl and carbamate groups.

ConditionCarbamate (Boc)Carbamate (Cbz)Sulfonamide (

)
Outcome
TFA / DCM Labile (Cleaves)StableStable Selective Boc removal
HCl / Dioxane Labile (Cleaves)StableStable Selective Boc removal

, Pd/C
StableLabile (Cleaves)Stable *Selective Cbz removal
Piperidine StableStableStableNo Reaction (Fmoc only)

*Note: Alkyl sulfonamides are generally resistant to hydrogenolysis under standard conditions (1 atm, RT), unlike some aryl sulfonamides which may undergo S-N cleavage under forcing conditions.

Protocol A: Acidolytic Deprotection (Boc-Removal)

Applicability: Removal of tert-butyl (1-(propylsulfonyl)piperidin-3-yl)carbamate. Mechanism: Protonation of the carbamate oxygen, elimination of the tert-butyl cation (as isobutylene), and decarboxylation.

Materials
  • Substrate: 1-(propylsulfonyl)piperidin-3-yl-carbamate (Boc-protected).

  • Acid: Trifluoroacetic acid (TFA), Reagent Grade >99%.

  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Quench: Saturated aqueous

    
     or 
    
    
    
    (1M).
Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of the Boc-protected substrate in DCM. The concentration should be approximately 0.1 M to 0.2 M.

    • Why: Dilution prevents uncontrolled exotherms and polymerization of the isobutylene byproduct.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add TFA dropwise.

    • Ratio: Standard ratio is 1:1 to 1:4 (v/v) TFA:DCM.

    • Caution: Gas evolution (

      
       and isobutylene) will occur. Ensure venting.
      
  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 1-4 hours.

    • Monitoring: Monitor by TLC (stain with Ninhydrin) or LCMS. Look for the disappearance of the starting material mass (

      
       or 
      
      
      
      ) and appearance of the amine mass (
      
      
      ).
  • Quench & Workup (Critical):

    • Option A (Free Base Isolation): Concentrate the reaction mixture in vacuo to remove excess TFA. Redissolve the residue in DCM. Slowly pour into saturated

      
       at 0°C. Extract the aqueous layer with DCM (3x). Dry organics over 
      
      
      
      , filter, and concentrate.
    • Option B (Salt Isolation): If the TFA salt is desired, concentrate the reaction mixture, co-evaporate with toluene (3x) to remove residual TFA, and triturate with diethyl ether to precipitate the salt.

Troubleshooting
  • Issue: Incomplete reaction.

    • Fix: Increase TFA concentration to 50% v/v or add a scavenger (e.g., triethylsilane) if tert-butyl cations are recombining (rare in this scaffold).

  • Issue: Oil formation instead of solid.

    • Fix: Convert to HCl salt by treating the free base with 4M HCl in dioxane.

Protocol B: Hydrogenolysis (Cbz-Removal)

Applicability: Removal of benzyl (1-(propylsulfonyl)piperidin-3-yl)carbamate. Mechanism: Palladium-catalyzed cleavage of the benzylic C-O bond followed by decarboxylation.

Materials
  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Hydrogen Source:

    
     gas (balloon or lecture bottle).
    
Step-by-Step Methodology
  • Preparation: Dissolve the Cbz-protected substrate in MeOH (0.1 M).

    • Safety: Purge the vessel with Nitrogen (

      
      ) before adding catalyst to prevent ignition of solvent vapors.
      
  • Catalyst Addition: Carefully add 10 wt% of Pd/C (e.g., if 100 mg substrate, add 10 mg catalyst).

  • Hydrogenation:

    • Evacuate the flask and backfill with

      
       (repeat 3 times).
      
    • Stir vigorously under a balloon of

      
       (1 atm) at Room Temperature.
      
  • Reaction Time: Typically 2-16 hours.

    • Note: Sulfonamides contain sulfur, but in the oxidized sulfonyl form (

      
      ), they are less coordinating to Pd than sulfides/thiols. However, reaction rates may still be slower than non-sulfonated analogs.
      
  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the pad with MeOH.

    • Concentrate the filtrate to obtain the free amine.

Analytical Validation (Data Presentation)

Table 1: Expected Analytical Signatures for 1-(propylsulfonyl)piperidin-3-amine

MethodObservationInterpretation
LCMS (ESI+) Mass shift:

Confirms loss of protecting group (Boc: -100 Da; Cbz: -134 Da).
1H NMR Disappearance of singlet (~1.4 ppm, 9H)Confirms loss of Boc group.
1H NMR Disappearance of aromatic signals (7.3-7.4 ppm)Confirms loss of Cbz group.
1H NMR Retention of triplet (~1.0 ppm) and multiplet (~2.9 ppm)Confirms integrity of Propylsulfonyl group.

Process Workflow Visualization

The following diagram illustrates the decision logic and workflow for the deprotection process.

DeprotectionWorkflow Start Start: 1-(propylsulfonyl)piperidin-3-yl-carbamate CheckPG Identify Carbamate Type Start->CheckPG BocRoute Type: Boc (tert-butyl) CheckPG->BocRoute Acid Labile CbzRoute Type: Cbz (Benzyl) CheckPG->CbzRoute Reducible AcidTreat Treat with TFA/DCM (1:4) 0°C to RT, 2h BocRoute->AcidTreat Quench Quench: Sat. NaHCO3 (pH > 8) AcidTreat->Quench Analysis Analysis (LCMS/NMR) Check for Sulfonamide Integrity Quench->Analysis Hydrog Hydrogenolysis: H2, Pd/C MeOH, RT, 4h CbzRoute->Hydrog Filter Filter through Celite Hydrog->Filter Filter->Analysis FinalProduct Product: 1-(propylsulfonyl)piperidin-3-amine Analysis->FinalProduct Pass

Figure 1: Decision tree and process flow for the selective deprotection of the piperidine carbamate scaffold.

References

  • BenchChem. (2025). Deprotection of Methanesulfonamides and Stability Analysis. Retrieved from

  • National Institutes of Health (NIH). (2021). Profiling sulfonate ester stability: identification of complementary protecting groups. Retrieved from 10

  • Organic Chemistry Portal. (2024). Protection and Deprotection of tert-Butyl Carbamates (Boc). Retrieved from 11

  • Master Organic Chemistry. (2023). Mechanism of Boc Deprotection with TFA. Retrieved from 12[12]

  • CSIR-NIScPR. (2023). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from

Sources

Topic: Utilizing 1-(Propane-1-sulfonyl)piperidin-3-amine as a Key Intermediate in the Synthesis of Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

Dipeptidyl peptidase-4 (DPP-4) inhibitors represent a cornerstone in the management of type 2 diabetes mellitus. Their therapeutic effect is derived from preventing the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion.[1] The molecular architecture of many potent DPP-4 inhibitors incorporates a substituted piperidine ring, with the stereochemistry and nature of the substituents being critical for high-affinity binding to the enzyme's active site.[2] This document provides a comprehensive guide on the application of a specific, functionalized building block, 1-(propane-1-sulfonyl)piperidin-3-amine, in the synthesis of a novel DPP-4 inhibitor. We present a detailed synthetic protocol, the underlying chemical rationale, characterization methods, and troubleshooting insights, designed for researchers in medicinal chemistry and drug development. The protocol is built upon established principles of amide bond formation and leverages a common structural motif found in potent gliptins.

Introduction: The Rationale for DPP-4 Inhibition and Scaffold Design

DPP-4 is a serine protease that cleaves N-terminal dipeptides from polypeptides, particularly where proline or alanine is in the penultimate position.[3] Its critical role in glucose homeostasis stems from its rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4] By inhibiting DPP-4, the physiological levels of active incretins are prolonged, leading to enhanced insulin release and suppressed glucagon secretion in a glucose-dependent manner, which significantly lowers the risk of hypoglycemia compared to other antidiabetic agents.[5][6]

The design of DPP-4 inhibitors often targets the S1 and S2 pockets of the enzyme's active site. The primary amine of a piperidine moiety, such as in 1-(propane-1-sulfonyl)piperidin-3-amine, is crucial for forming key interactions, typically with glutamic acid residues (E205, E206) in the S2 pocket. The substituent on the piperidine nitrogen, in this case, a propane-1-sulfonyl group, occupies the S1 pocket and can be tailored to optimize potency, selectivity, and pharmacokinetic properties. The sulfonyl group is a stable, electron-withdrawing moiety that can serve as a hydrogen bond acceptor, potentially forming favorable interactions within the active site and improving metabolic stability.[7][8][9]

This guide details the synthesis of a potential DPP-4 inhibitor by coupling 1-(propane-1-sulfonyl)piperidin-3-amine with a carboxylic acid moiety known to confer high affinity, specifically (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a core component of the highly successful inhibitor, Sitagliptin.[10]

DPP4_Mechanism cluster_0 Physiological State cluster_1 Therapeutic Intervention Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins stimulates release Pancreas Pancreatic β-cells Incretins->Pancreas act on DPP4 DPP-4 Enzyme Incretins->DPP4 is substrate for Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive degrades to Inhibitor DPP-4 Inhibitor (e.g., from presented synthesis) Block Inhibitor->Block

Figure 1: Mechanism of action of DPP-4 inhibitors.

Synthetic Strategy and Workflow

The core of the synthesis is a standard but robust amide bond formation between the primary amine of 1-(propane-1-sulfonyl)piperidin-3-amine and the carboxylic acid of a protected β-amino acid. The workflow is designed to be efficient and scalable, employing a common peptide coupling agent and a straightforward purification procedure.

The chosen β-amino acid, (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, is a commercially available or readily synthesized precursor. The tert-butoxycarbonyl (Boc) protecting group is essential to prevent self-coupling and is removed in the final step under acidic conditions.

Synthesis_Workflow Amine 1-(Propane-1-sulfonyl)piperidin-3-amine (Starting Material A) Coupling Step 1: Amide Coupling Reagents: HATU, DIPEA Solvent: DMF Amine->Coupling Acid (R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid (Starting Material B) Acid->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purify1 Column Chromatography Workup->Purify1 Intermediate Boc-Protected Intermediate Purify1->Intermediate Deprotection Step 2: Boc Deprotection Reagent: TFA or HCl Solvent: DCM Intermediate->Deprotection Purify2 Purification / Salt Formation Deprotection->Purify2 FinalProduct Final DPP-4 Inhibitor Purify2->FinalProduct

Figure 2: General synthetic workflow for the target DPP-4 inhibitor.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Reagents such as HATU, DIPEA, and TFA are corrosive and/or irritants and should be handled with care.

Protocol 1: Synthesis of tert-butyl ((R)-1-(1-(propylsulfonyl)piperidin-3-ylamino)-1-oxo-4-(2,4,5-trifluorophenyl)butan-2-yl)carbamate (Boc-Protected Intermediate)
  • Reagent Preparation:

    • To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq, e.g., 349 mg, 1.0 mmol).

    • Add 1-(propane-1-sulfonyl)piperidin-3-amine (1.05 eq, e.g., 216 mg, 1.05 mmol).

    • Dissolve the solids in anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Coupling Reaction:

    • To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (3.0 eq, e.g., 522 µL, 3.0 mmol).

    • Cool the flask to 0 °C in an ice bath.

    • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq, e.g., 418 mg, 1.1 mmol) portion-wise over 5 minutes. The solution may turn a pale yellow.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate / Hexanes or by LC-MS. The disappearance of the starting amine is a key indicator of completion.

  • Work-up and Extraction:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Shake the funnel and separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of 20% to 60% ethyl acetate in hexanes.

    • Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield the pure Boc-protected intermediate.

Protocol 2: Synthesis of (R)-3-amino-N-(1-(propylsulfonyl)piperidin-3-yl)-4-(2,4,5-trifluorophenyl)butanamide (Final Product)
  • Deprotection:

    • Dissolve the purified Boc-protected intermediate (1.0 eq, e.g., 537 mg, 1.0 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add trifluoroacetic acid (TFA) (10 eq, e.g., 770 µL, 10.0 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Solvent Removal:

    • Monitor the deprotection by TLC or LC-MS. Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene (2 x 10 mL) can help remove residual TFA.

  • Purification / Salt Formation:

    • The crude product is obtained as the TFA salt. It can be purified by reverse-phase HPLC if necessary.

    • Alternatively, to obtain the free base, dissolve the crude oil in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer, filter, and concentrate to yield the final product as a free base.

    • For easier handling and improved stability, the product can be converted to a hydrochloride salt by dissolving the free base in a minimal amount of ether or ethyl acetate and adding a 2M solution of HCl in ether dropwise until precipitation is complete. Filter the solid and dry under vacuum.

Characterization and Expected Results

The identity and purity of the synthesized compounds must be confirmed through rigorous analytical methods.

Parameter Boc-Protected Intermediate Final Product (Free Base)
Appearance White to off-white solid or viscous oilViscous oil or waxy solid
Expected Yield 65-80%85-95% (from intermediate)
Purity (HPLC) >95%>98%
¹H NMR Characteristic peaks for Boc group (~1.4 ppm), propylsulfonyl group, piperidine ring, and aromatic trifluorophenyl protons.Absence of Boc peak. Appearance of a broad singlet for the primary amine (NH₂). Other peaks will show slight shifts.
MS (ESI+) Expected [M+H]⁺: ~538.2 g/mol Expected [M+H]⁺: ~438.2 g/mol

Table 1: Summary of Expected Data for Synthesized Compounds.

Troubleshooting

Problem Possible Cause Suggested Solution
Low yield in coupling step Inactive coupling reagent (HATU is moisture-sensitive). Insufficient base (DIPEA).Use fresh, anhydrous reagents and solvents. Ensure HATU is stored properly. Add an additional 0.5 eq of DIPEA if the reaction stalls.
Incomplete reaction Steric hindrance. Low reactivity of starting materials.Increase reaction time to 12-24 hours. Gently warm the reaction to 40 °C. Consider using a more potent coupling agent like COMU.
Difficult purification Co-elution of impurities. Streaking on the silica column.For polar compounds, try a different solvent system (e.g., DCM/Methanol). Add 1% triethylamine to the eluent to suppress tailing of basic compounds.
Incomplete Boc deprotection Insufficient acid or reaction time.Increase the amount of TFA to 20 eq or extend the reaction time. Monitor carefully by LC-MS.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of a novel DPP-4 inhibitor candidate using 1-(propane-1-sulfonyl)piperidin-3-amine. The described methodology relies on well-established chemical transformations, ensuring its accessibility to researchers with a standard background in synthetic organic chemistry. The resulting compound, featuring a key pharmacophoric element from Sitagliptin and a distinct sulfonyl-piperidine moiety, serves as an excellent candidate for further biological evaluation and structure-activity relationship studies. This framework empowers researchers to explore novel chemical space in the ongoing quest for next-generation antidiabetic therapeutics.

References

  • Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Acta Pharmaceutica, 71(4), 631-643. Available at: [Link]

  • Choudhary, D., et al. (2025). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 30(3), 1043. Available at: [Link]

  • Kalli, S. B., & Velmurugan, V. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Chemistry & Biology Interface, 12(6), 345-364. Available at: [Link]

  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. ResearchGate. Available at: [Link]

  • Al-Qaisi, J. A., et al. (2018). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available at: [Link]

  • Jain, M. R., et al. (2024). Analytical and Bioanalytical Methods for the Determination of Dipeptidyl Peptidase-4 Inhibitors in Various Matrices: A Comprehensive Review. PubMed. Available at: [Link]

  • Reddy, G. K., et al. (2020). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Chemistry & Biology Interface, 10(5), 111-120. Available at: [Link]

  • Li, Y., et al. (2025). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Choudhary, D., et al. (2025). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC. Available at: [Link]

  • Khan, I., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]

  • Google Patents. (2013). CN103319399A - Preparation method for alogliptin intermediate R-3-aminopiperidine dihydrochloride.
  • Patil, M., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PMC. Available at: [Link]

  • Svirshchevskaya, E. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Thieme. (n.d.). Pharmaceutical Substances. Available at: [Link]

  • R Discovery. (2025). One-Pot Three-Component Reaction for the Synthesis of 3-Sulfonyl-2-aminopyridines. Available at: [Link]

  • Wróbel, M. Z., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

Sources

Preparation of 3-amino-1-propylsulfonyl piperidine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 3-amino-1-(propylsulfonyl)piperidine hydrochloride . This compound is a critical scaffold in medicinal chemistry, particularly as a core motif in Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin analogs) used in diabetes research.

Technical Abstract

Target Molecule: 3-Amino-1-(propylsulfonyl)piperidine Hydrochloride CAS Registry (Related Free Base): 1251936-30-5 (Example analog reference) Molecular Formula: C₈H₁₈N₂O₂S · HCl Molecular Weight: 254.78 g/mol (Salt) Key Applications: Fragment-based drug discovery (FBDD), DPP-4 inhibitor synthesis, sulfonamide library generation.

Structural Clarification & Retrosynthetic Analysis

To ensure scientific integrity, we define the structure based on standard IUPAC nomenclature principles for piperidine derivatives.

  • Core: Piperidine ring.[1][2][3][4][5][6][7][8][9][10]

  • C-3 Position: Primary amino group (-NH₂), the site of hydrochloride salt formation.

  • N-1 Position: Propylsulfonyl group (-SO₂CH₂CH₂CH₃).

Retrosynthetic Strategy: The most robust synthetic route utilizes 3-(Boc-amino)piperidine as the starting material. This strategy protects the primary amine, ensuring that the sulfonyl chloride reacts exclusively with the secondary amine of the piperidine ring (regioselectivity).

G Start 3-(Boc-amino)piperidine (Starting Material) Inter Intermediate: 3-(Boc-amino)-1-(propylsulfonyl)piperidine Start->Inter Sulfonylation (DCM, TEA, 0°C) Reagent 1-Propanesulfonyl Chloride Reagent->Inter Final Target Product: 3-Amino-1-(propylsulfonyl)piperidine HCl Inter->Final Boc-Deprotection (Acidolysis) Deprotect Reagent: 4M HCl in Dioxane Deprotect->Final

Figure 1: Retrosynthetic workflow for the regioselective synthesis of the target sulfonamide.

Safety & Hazard Assessment

  • 1-Propanesulfonyl Chloride: Corrosive and lachrymator. Reacts violently with water. Handle in a fume hood.

  • 3-(Boc-amino)piperidine: Irritant.

  • Dichloromethane (DCM): Volatile organic solvent, potential carcinogen.

  • HCl in Dioxane: Corrosive, moisture-sensitive.

Detailed Experimental Protocol

Phase 1: Regioselective Sulfonylation

This step installs the sulfonamide bond at the N-1 position while the C-3 amine remains protected.

Reagents:

  • tert-Butyl piperidin-3-ylcarbamate (3-Boc-aminopiperidine): 10.0 mmol (2.00 g)

  • 1-Propanesulfonyl chloride: 12.0 mmol (1.35 mL)

  • Triethylamine (TEA) or DIPEA: 25.0 mmol (3.5 mL)

  • Dichloromethane (DCM): 40 mL (Anhydrous)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 3-Boc-aminopiperidine (2.00 g) and anhydrous DCM (40 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (3.5 mL) via syringe. Cool the mixture to 0°C using an ice bath.

  • Sulfonylation: Dropwise add 1-Propanesulfonyl chloride (1.35 mL) over 10 minutes. Note: The reaction is exothermic; control addition rate to maintain temp < 5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.2) should disappear, and a higher running spot (Rf ~0.6) should appear.

  • Workup:

    • Quench with saturated NaHCO₃ (20 mL).

    • Extract the organic layer.[3][5][6][8][11] Wash with 1M Citric Acid (20 mL) to remove excess amine/base, then Brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: Off-white solid (Intermediate: tert-butyl (1-(propylsulfonyl)piperidin-3-yl)carbamate). Yield typically >90%.[5][12]

Phase 2: Deprotection & Salt Formation

This step removes the Boc group and precipitates the hydrochloride salt in one pot.

Reagents:

  • Crude Intermediate from Phase 1

  • 4M HCl in 1,4-Dioxane (10 mL)

  • Diethyl Ether (Et₂O) or MTBE (for precipitation)

Procedure:

  • Dissolution: Dissolve the crude intermediate in a minimal amount of DCM (5 mL) or directly add the HCl solution if the intermediate is an oil.

  • Acidolysis: Add 4M HCl in Dioxane (10 mL) dropwise at RT.

  • Reaction: Stir at RT for 2–3 hours.

    • Observation: A white precipitate often begins to form within 30 minutes as the Boc group is cleaved and CO₂ is evolved.

  • Precipitation: Dilute the reaction mixture with Diethyl Ether (30 mL) to maximize precipitation of the salt. Stir for 15 minutes.

  • Filtration: Filter the solid under vacuum (Buchner funnel).

  • Washing: Wash the filter cake with cold Ether (2 × 10 mL) to remove organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Analytical Data & Validation

Expected Yield: 75–85% (over two steps). Appearance: White to off-white crystalline solid.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (DMSO-d₆) δ 8.20–8.50 (br s, 3H)NH₃⁺ (Ammonium protons)
δ 3.50–3.70 (m, 2H)Piperidine C-2 protons (deshielded by N-SO₂)
δ 2.90–3.10 (m, 2H)-SO₂-CH₂- (Propyl alpha-methylene)
δ 1.65–1.80 (m, 2H)-CH₂- (Propyl beta-methylene)
δ 0.98 (t, 3H)-CH₃ (Propyl terminal methyl)
LC-MS (ESI+) m/z = 221.1 [M+H]⁺Free base mass (220.33) + Proton

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of sulfonyl chlorideEnsure DCM is anhydrous; keep system under N₂ atmosphere.
Sticky Gum in Step 2 Incomplete precipitationTriturate the gum with fresh Et₂O or Acetone; sonicate to induce crystallization.
Impurity in NMR Residual TEA/SaltsEnsure the citric acid wash in Step 1 is thorough.

References

  • Preparation of 3-Aminopiperidine Derivatives

    • Source: Patent CN103864674A. "Method for preparing (R)-3-amino piperidine hydrochloride."
    • Relevance: Establishes the stability and handling of the 3-aminopiperidine core during salt form
  • General Sulfonylation Protocol (Schotten-Baumann Conditions)

    • Source: Organic Syntheses, Coll. Vol. 10, p. 105 (2004).
    • Relevance: Standardizes conditions for reacting secondary amines with sulfonyl chlorides.
  • Boc Deprotection Methodologies

    • Source:Journal of Organic Chemistry, 2006, 71(24), 9045–9050.
    • Relevance: Validates the use of HCl/Dioxane for clean conversion of Boc-amines to HCl salts.

Sources

Reagents and Strategies for the Selective N-Sulfonylation of Piperidine Diamines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Medicinal Chemist

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2] When functionalized with multiple amine groups, these scaffolds offer rich opportunities for creating complex molecules with precise biological activities. N-sulfonylation is a critical transformation in this process, used to install pharmacologically active sulfonamide moieties or to protect amines during multi-step syntheses.[2][3][4] However, achieving selective monosulfonylation on a piperidine diamine presents a significant synthetic challenge due to the similar reactivity of the nitrogen atoms. This guide provides a comprehensive overview of the core principles, strategies, and detailed protocols for achieving high regioselectivity in the N-sulfonylation of piperidine diamines, empowering researchers to navigate this complex chemical space with greater precision and success.

The Challenge of Regioselectivity

In an unsymmetrical piperidine diamine, the two nitrogen atoms often possess subtle but crucial differences in their chemical environment. Achieving selective sulfonylation at one site over the other requires a nuanced understanding of the factors that govern their reactivity. The primary determinants are:

  • Steric Hindrance: The three-dimensional space surrounding each nitrogen atom is the most intuitive factor. Amines in less crowded environments are more accessible to bulky sulfonylating reagents. The conformation of the piperidine ring (chair vs. boat) and the orientation of substituents (axial vs. equatorial) play a pivotal role.

  • Electronic Effects (Nucleophilicity): The electron density on each nitrogen atom dictates its nucleophilicity. Electron-donating groups (EDGs) near a nitrogen atom will increase its nucleophilicity, making it more reactive toward an electrophilic sulfonyl chloride. Conversely, electron-withdrawing groups (EWGs) will decrease nucleophilicity.[5] The relative pKa values of the two amine groups can serve as a proxy for their relative nucleophilicity.

  • Reaction Kinetics vs. Thermodynamic Control: Under kinetic control (typically at lower temperatures), the reaction will favor the most accessible, fastest-forming product. Under thermodynamic control, the reaction will favor the most stable product. Most sulfonylation reactions are irreversible and thus under kinetic control.

Core Strategies for Selective Monosulfonylation

Achieving selectivity is not a matter of a single reagent but a strategic approach. The following decision-making workflow can guide the synthetic chemist toward the most effective strategy.

G cluster_0 start Start: Unsymmetrical Piperidine Diamine q1 Are there significant steric or electronic differences between nitrogens? start->q1 s1 Strategy 1: Exploit Inherent Reactivity (Stoichiometry & Reagent Control) q1->s1 Yes s2 Strategy 2: Orthogonal Protecting Group Strategy q1->s2 No / Minor q2 Is selective sulfonylation achieved? s1->q2 q2->s2 No, di-sulfonylation or wrong isomer end_node Success: Monosulfonylated Product q2->end_node Yes s2->end_node

Caption: Decision workflow for selective N-sulfonylation.

Strategy 1: Exploiting Inherent Reactivity Differences

When the piperidine diamine possesses significant intrinsic differences in steric hindrance or electronics between its nitrogen atoms, one can often achieve selectivity by carefully controlling the reaction conditions.

Causality Behind Experimental Choices:

  • Stoichiometry: The most straightforward approach is to use a sub-stoichiometric amount (e.g., 0.9 equivalents) of the sulfonyl chloride relative to the diamine.[6] This minimizes the chance of a second sulfonylation event occurring. A large excess of the diamine can also be employed to favor mono-sulfonylation.[7]

  • Reagent Selection: The steric bulk of the sulfonylating agent can be a powerful tool. A highly hindered sulfonyl chloride, such as 2,4,6-triisopropylbenzenesulfonyl chloride (Tris-Cl), will preferentially react at the less sterically encumbered amine.

  • Reaction Conditions:

    • Temperature: Running the reaction at low temperatures (e.g., 0 °C to -20 °C) slows the reaction rate and amplifies the small differences in activation energy between the two sites, enhancing selectivity.

    • Base: A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl byproduct without competing with the amine nucleophile. Pyridine can also be used and may act as a nucleophilic catalyst.[8]

Strategy 2: The Orthogonal Protecting Group Approach

When inherent reactivity differences are minimal, the most robust and reliable method is to use a protecting group strategy.[9] This involves selectively "masking" one amine with a temporary functional group, performing the sulfonylation on the free amine, and then removing the initial protecting group.

The Principle of Orthogonality: Orthogonal protecting groups are groups that can be removed under specific conditions that do not affect other protecting groups or the rest of the molecule.[9] The most common pairing for amines is the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.

G cluster_0 A Piperidine Diamine B Step 1: Protect (e.g., Boc-Anhydride) Selective Mono-Boc Protection A->B C Step 2: Sulfonylate (R-SO2Cl, Base) Sulfonylation of Free Amine B->C D Step 3: Deprotect (e.g., TFA or HCl) Removal of Boc Group C->D E Final Product: Monosulfonylated Diamine D->E

Caption: Workflow for the orthogonal protecting group strategy.

Key Considerations for Protection/Deprotection:

  • Selective Mono-Protection: The first step, selective mono-protection of the diamine, is itself a selectivity challenge. Often, methods that exploit protonation can be effective. One amine can be selectively protonated with one equivalent of acid (in situ from Me3SiCl or SOCl2), rendering it non-nucleophilic and allowing the other to be protected.[10]

  • Boc Group: Installed using Di-tert-butyl dicarbonate (Boc₂O). It is stable to a wide range of conditions but is easily removed with strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.

  • Cbz Group: Installed using benzyl chloroformate (Cbz-Cl). It is removed by catalytic hydrogenation (e.g., H₂, Pd/C), which reduces the benzyl group.

Data Presentation: Comparison of Common Sulfonylating Agents

The choice of sulfonyl chloride can influence reactivity and, in some cases, the ease of deprotection if the sulfonamide is used as a protecting group.

Sulfonyl ChlorideAbbreviationR GroupKey Characteristics & Applications
p-Toluenesulfonyl chlorideTs-Cl4-Me-C₆H₄-Commonly used, stable, crystalline products. Forms very stable sulfonamides.
Methanesulfonyl chlorideMs-ClCH₃-Less bulky than Ts-Cl, highly reactive.
Benzenesulfonyl chlorideBs-ClC₆H₅-Standard aromatic sulfonylating agent.[8]
2-Naphthalenesulfonyl chlorideNs-ClC₁₀H₇-Can be used for protection; sometimes offers different crystallinity.
2-Nitrobenzenesulfonyl chlorideo-NBS-Cl2-NO₂-C₆H₄-Electron-withdrawing nitro group makes the sulfonamide easier to cleave (e.g., with thiol/base), useful for protection.[7]
2,4,6-Triisopropylbenzenesulfonyl chlorideTris-Cl2,4,6-(iPr)₃-C₆H₃-Very bulky; used to enhance selectivity for less-hindered amines.

Detailed Experimental Protocols

The following protocols are generalized and should be adapted based on the specific substrate, stoichiometry, and scale. Always perform a thorough risk assessment before beginning any chemical reaction.

Protocol 1: Selective Monosulfonylation via Stoichiometric Control

This protocol is designed for a piperidine diamine where one nitrogen is significantly more sterically hindered than the other.

  • 1. Reagent Preparation:

    • Dissolve the piperidine diamine (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Add triethylamine (TEA) (1.2 eq).

    • Cool the flask to 0 °C in an ice-water bath under a nitrogen or argon atmosphere.

  • 2. Sulfonylation Reaction:

    • In a separate vial, dissolve the desired sulfonyl chloride (e.g., Ts-Cl) (0.95 eq) in a small amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the stirring diamine solution over 20-30 minutes. A slow addition rate is crucial to maintain selectivity.

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours.

  • 3. Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting material and the formation of the mono- and di-sulfonylated products.

  • 4. Workup and Purification:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired mono-sulfonylated product from unreacted diamine and the di-sulfonylated byproduct.

Protocol 2: Selective Monosulfonylation via a Boc-Protecting Group Strategy

This protocol is suitable for diamines with similarly reactive nitrogens. It assumes the mono-Boc protected diamine has already been prepared.

  • 1. Reagent Preparation:

    • Dissolve the mono-Boc protected piperidine diamine (1.0 eq) in anhydrous DCM (0.1 M).

    • Add pyridine (2.0 eq) as the base and catalyst.

    • Cool the mixture to 0 °C.

  • 2. Sulfonylation Reaction:

    • Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM to the stirring mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-6 hours until the starting material is consumed (as monitored by TLC/LC-MS).

  • 3. Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M aqueous HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude N-Boc, N'-sulfonyl diamine is often pure enough for the next step, but can be purified by chromatography if necessary.

  • 4. Boc Deprotection:

    • Dissolve the crude protected product in DCM (0.1 M).

    • Add trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature for 1-3 hours.

    • Monitor the deprotection by TLC/LC-MS.

    • Once complete, remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove final traces of TFA).

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the TFA salt.

    • Dry the organic layer, concentrate, and purify by chromatography or crystallization to yield the final mono-sulfonylated piperidine diamine.

References

  • Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community. [Link]

  • 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

  • Synthesis of 1,2-Diamines from Vinyl Sulfonium Salts and Arylamines. Organic Letters. [Link]

  • Catalytic enantioselective addition of terminal 1,3-diynes to N-sulfonyl aldimines: access to chiral diynylated carbinamines. PubMed. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advancements in Journal of Chemistry B. [Link]

  • Peptide synthesis with sulfonyl protecting groups.
  • Preparation of N-Sulfinyl Aldimines using Pyrrolidine as Catalyst via Iminium Ion Activation. Organic Syntheses. [Link]

  • Exploration of Novel Chemical Space: Synthesis and in vitro Evaluation of N‐Functionalized Tertiary Sulfonimidamides. NIH. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes. MDPI. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]

  • Regioselective tandem sulfonylation/cyclization of unsaturated N-substituted enamides with sulfonyl chlorides by copper catalysis. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • A One-Pot Synthesis of Sulfonyl Amidinesvia Three-Component Reaction Under Mild and Solvent-Free Conditions. Journal of Current Scientific Research. [Link]

  • Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]

  • Sulfonyl Radical-Induced Regioselective Cyclization of Enamide-Olefin To Form Sulfonylated 6-7-Membered Cyclic Enamines. PubMed. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. University of Cambridge. [Link]

  • Synthetic methods for 1,3-diamines. ResearchGate. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC. [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC. [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • Synthesis of 1, n-Diamines via Selective Catalytic C-H Diamination. PubMed. [Link]

  • Process for the preparation of piperidine derivatives.
  • Selective methodologies for the synthesis of biologically active piperidinic compounds. PubMed. [Link]

  • Nickel-catalysed selective N-arylation or N,N′-diarylation of secondary diamines. ResearchGate. [Link]

  • ENANTIOSELECTIVE SYNTHESIS OF PIPERIDINE DIAMINE DERIVATIVES AS NOVEL fXa INHIBITORS. Semantic Scholar. [Link]

  • Regioselective Synthesis of Unsymmetrical Vicinal Diamines via Azidoimination of Alkenes with TMSN3 and Ketimines. Organic Chemistry Portal. [Link]

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. PMC. [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. PMC. [Link]

  • Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. Bulgarian Chemical Communications. [Link]

  • Selective endo -Cyclic α-Functionalization of Saturated N -Alkyl Piperidines. ResearchGate. [Link]

  • Effect of secondary interactions, steric hindrance and electric charge on the interaction of VIVO species with proteins. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis of new disulfonamides from different substituted diamino pyridines. Redalyc.org. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • The rapid preparation of 2-aminosulfonamide-1,3,4-oxadiazoles using polymer-supported reagents and microwave heating. Baxendale Group. [Link]

  • Synthesis of Mono N-sulfonyl Imidazolidines by 1,3-Dipolar Cycloaddition Strategy, an Alternative to Selective N-Sulfonylation, and their Ring Cleavages to 1,2-Diamines. ResearchGate. [Link]

Sources

Scalable synthesis routes for 1-(propylsulfonyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Development for 1-(Propylsulfonyl)piperidin-3-amine

Executive Summary

This guide details a scalable, robust synthetic route for 1-(propylsulfonyl)piperidin-3-amine , a critical amine scaffold often utilized in Fragment-Based Drug Discovery (FBDD) and as a side-chain intermediate for Janus Kinase (JAK) inhibitors.[1]

While laboratory-scale synthesis often relies on unoptimized dichloromethane (DCM) pathways, this protocol focuses on Process Mass Intensity (PMI) reduction and regioselectivity . We utilize a "Protect-React-Deprotect" strategy starting from commercially available tert-butyl piperidin-3-ylcarbamate (3-Boc-aminopiperidine) to ensure exclusive sulfonylation of the secondary amine.[1]

Key Advantages of this Protocol:

  • Regiocontrol: 100% selectivity for

    
    -sulfonylation over the 
    
    
    
    -amine.
  • Scalability: Replaces DCM with 2-Methyltetrahydrofuran (2-MeTHF) for easier solvent recovery.[1]

  • Purification: Eliminates column chromatography in favor of direct salt crystallization.

Strategic Retrosynthesis & Pathway Design

Direct sulfonylation of unprotected 3-aminopiperidine is non-viable for scale-up due to the formation of bis-sulfonylated byproducts (


-disulfonyl) and difficult separation of the regioisomers.[1]

The Logic:

  • Starting Material: tert-butyl piperidin-3-ylcarbamate (Boc-protected) is inexpensive and locks the C3-amine.[1]

  • Reaction: Nucleophilic substitution on 1-propanesulfonyl chloride.[1]

  • Deprotection: Acidolysis using HCl/IPA to precipitate the final product as a high-purity hydrochloride salt.

Pathway Visualization

Figure 1: Linear synthetic flow ensuring regioselectivity via Boc-protection strategy.

Safety & Handling (Critical)

1-Propanesulfonyl Chloride (CAS: 10147-36-1): [1][]

  • Hazard: Corrosive, lachrymator. Reacts violently with water to form HCl and sulfonic acid.

  • Control: Handle only in a fume hood. Quench excess reagent with aqueous NaOH/bicarbonate slowly to manage exotherm.

Exotherm Management: The sulfonylation reaction is highly exothermic. On a >100g scale, the addition of sulfonyl chloride must be controlled to maintain internal temperature


 to prevent impurity formation.

Detailed Protocols

Step 1: Regioselective Sulfonylation

Objective: Capping the secondary amine (


) with the propylsulfonyl group.

Reagents:

  • tert-butyl piperidin-3-ylcarbamate (1.0 equiv)[1]

  • 1-Propanesulfonyl chloride (1.1 equiv)[1]

  • Triethylamine (TEA) (1.5 equiv) or DIPEA (1.2 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (10 vol) – Preferred over DCM for higher boiling point and easier water separation.[1]

Procedure:

  • Setup: Charge a jacketed reactor with tert-butyl piperidin-3-ylcarbamate and 2-MeTHF. Stir to dissolve.

  • Base Addition: Add TEA via addition funnel. Cool the mixture to

    
    .
    
  • Reaction: Add 1-propanesulfonyl chloride dropwise over 60 minutes, maintaining internal temperature between

    
    .
    
    • Note: Faster addition causes local heating and potential degradation of the Boc group.

  • Aging: Allow the reaction to warm to

    
     and stir for 4 hours.
    
  • IPC (In-Process Control): Check HPLC/TLC. Target:

    
     remaining starting material.
    
  • Workup:

    • Quench with 10% aqueous

      
       (5 vol). Stir 15 min.
      
    • Separate phases.[3] Wash organic layer with water (5 vol) and brine (5 vol).

    • Dry organic layer over

      
      , filter, and concentrate to a thick oil.
      
    • Yield Expectation: 90–95% (Quantitative crude often used directly in Step 2).

Step 2: Deprotection & Salt Crystallization

Objective: Removal of the Boc group and isolation of the stable HCl salt.

Reagents:

  • Crude Intermediate from Step 1 (1.0 equiv)

  • 4M HCl in Isopropyl Alcohol (IPA) or Dioxane (3.0 equiv)

  • Solvent: Isopropyl Alcohol (IPA) (5 vol)

Procedure:

  • Dissolution: Dissolve the crude intermediate in IPA (3 vol) at room temperature (

    
    ).
    
  • Acid Addition: Add 4M HCl/IPA (3.0 equiv) dropwise.

    • Caution: Gas evolution (

      
       and isobutylene) will occur.[4] Ensure reactor is vented to a scrubber.
      
  • Crystallization: Stir at

    
     for 2 hours, then cool slowly to 
    
    
    
    . The product should precipitate as a white solid.[5]
    • Troubleshooting: If no solid forms, add MTBE (Methyl tert-butyl ether) as an anti-solvent (2 vol) dropwise.

  • Isolation: Filter the solid under nitrogen pressure or vacuum.

  • Wash: Wash the filter cake with cold IPA/MTBE (1:1 mixture).

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Final Product Specifications:

  • Appearance: White to off-white crystalline solid.[1]

  • Purity (HPLC):

    
     (a/a).
    
  • Identity: 1H NMR confirms loss of Boc-singlet (1.45 ppm) and presence of propyl group.[1]

Process Control & Logic Diagram

This diagram illustrates the critical decision points and temperature controls required to maintain "Process Integrity."

Figure 2: Process control loop emphasizing temperature limits and IPC checkpoints.

Analytical Data Summary

ParameterSpecificationMethod
Appearance White Crystalline SolidVisual
Purity

HPLC (C18, ACN/Water + 0.1% TFA)
H-NMR Consistent with structure400 MHz DMSO-

Residual Solvent

ppm (IPA)
GC-Headspace
Water Content

Karl Fischer

References

  • Safety & Properties of 1-Propanesulfonyl Chloride

    • Thermo Fisher Scientific.[6] (2025).[3][6][7] Safety Data Sheet: 1-Propanesulfonyl chloride. Retrieved from

  • Boc-Deprotection Methodologies

    • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane.[8] Journal of Peptide Research.[8] Retrieved from

  • Piperidine Synthesis & Scale-Up

    • Organic Syntheses. (2009). Large Scale, Green Synthesis of Piperidine Derivatives. Org. Syn. 86, 151.[9] Retrieved from

  • Compound Identity (Analogous Structures)

    • National Center for Biotechnology Information. (2025).[3][6][7] PubChem Compound Summary for CID 19049, Piperidine-1-propylamine. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Propane-1-sulfonyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-001 Subject: Improving Yield & Purity of 1-(Propane-1-sulfonyl)piperidin-3-amine Assigned Specialist: Senior Application Scientist Status: Active Guide

Executive Summary: The "Yield Trap"

Many researchers attempt this synthesis by reacting 1-propanesulfonyl chloride directly with 3-aminopiperidine. This is the primary cause of low yield.

The direct route fails due to regioselectivity issues . The primary amine (exocyclic at C3) and the secondary amine (endocyclic at N1) compete for the sulfonyl chloride. While the secondary amine is generally more nucleophilic, the lack of selectivity leads to a mixture of N1-sulfonylated, N3-sulfonylated, and bis-sulfonylated products that are difficult to separate.

The Solution: You must use a Protection-Deprotection Strategy .

  • Start: tert-butyl piperidin-3-ylcarbamate (3-Boc-aminopiperidine).

  • Step 1: Selective sulfonylation of the ring nitrogen (N1).

  • Step 2: Acidic deprotection to release the C3 primary amine.

Workflow Visualization

The following logic flow outlines the high-yield protocol.

SynthesisWorkflow Start Start: 3-Boc-aminopiperidine Reagents Add: n-Pr-SO2-Cl + TEA/DIPEA Solvent: Dry DCM or THF Temp: 0°C -> RT Start->Reagents Check1 TLC/LCMS Check: Is SM consumed? Reagents->Check1 Check1->Reagents No (Add more R-SO2-Cl) Workup1 Workup 1: Wash w/ dilute citric acid (Removes excess base) Check1->Workup1 Yes Intermed Intermediate: 1-(propylsulfonyl)-3-Boc-aminopiperidine Workup1->Intermed Deprotect Deprotection: 4M HCl in Dioxane OR TFA/DCM (1:1) Intermed->Deprotect Isolation CRITICAL DECISION: Isolation Method Deprotect->Isolation Salt Path A (Recommended): Filter precipitate Yield: HCl Salt Isolation->Salt High Yield FreeBase Path B (Risky): Basify (pH >12) & Extract Yield: Free Base Isolation->FreeBase Potential Loss

Caption: Figure 1. Optimized 2-step synthesis workflow emphasizing the critical isolation decision node.

Step-by-Step Technical Protocol

Phase 1: Sulfonylation (N1-Functionalization)

Objective: Covalently attach the propylsulfonyl group to the piperidine nitrogen while the primary amine remains protected.

  • Reagents:

    • tert-butyl piperidin-3-ylcarbamate (1.0 equiv)[1]

    • 1-Propanesulfonyl chloride (1.1 – 1.2 equiv)

    • Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)

    • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Protocol:

    • Dissolve the Boc-amine in dry DCM (approx. 0.1 M concentration).[2]

    • Add TEA/DIPEA and cool the mixture to 0°C (Ice bath). Note: Cooling is critical to prevent exothermic decomposition of the sulfonyl chloride.

    • Add 1-Propanesulfonyl chloride dropwise over 15 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: Check via TLC or LCMS. You should see a mass shift of +106 Da (propylsulfonyl group).

  • Troubleshooting the Workup:

    • Wash the organic layer with 0.5 M Citric Acid or 1 M HCl (rapid wash) to remove excess TEA and unreacted piperidine.

    • Why? The intermediate is a carbamate (Boc-protected); it is neutral and will stay in the DCM layer, while the impurities wash into the aqueous acid.

    • Dry (MgSO4), filter, and concentrate.

Phase 2: Deprotection & Isolation (The "Yield Killer" Step)

Objective: Remove the Boc group without losing the water-soluble product.

  • Reagents:

    • 4M HCl in Dioxane (preferred) OR Trifluoroacetic acid (TFA) in DCM.

  • Protocol:

    • Dissolve the intermediate in a minimum amount of DCM or Dioxane.

    • Add 4M HCl in Dioxane (5–10 equiv).

    • Stir at RT for 1–2 hours. Gas evolution (isobutylene) will occur.

  • The Critical Isolation Branch (Read Carefully):

MethodProcedureProsCons
A. HCl Salt Precipitation (Recommended) If using HCl/Dioxane, the product often precipitates. If not, add diethyl ether or MTBE to force precipitation. Filter the solid.[3]Highest Yield. No water contact. Product is stable.Product is a salt, not free base.
B. Free Base Extraction Evaporate acid.[4] Add 2M NaOH (pH > 12). Extract with DCM/IPA (3:1 ratio).Yields the free amine.[3][5]High Risk of Loss. The product is polar and loves water.

Troubleshooting & FAQs

Q1: I used Method B (Extraction) and my yield is <20%. Where is my product? A: It is likely in your aqueous waste layer.

  • Reason: 1-(Propane-1-sulfonyl)piperidin-3-amine is a polar molecule containing a primary amine and a sulfonamide. It has high water solubility.[6]

  • Fix: Saturate your aqueous layer with NaCl ("salting out") before extraction. Use a more polar organic solvent system, such as Chloroform:Isopropanol (3:1) , rather than pure DCM or Ethyl Acetate. Repeat extraction 4–5 times.

Q2: My sulfonyl chloride smells acrid and the reaction didn't go to completion. A: Your reagent may have hydrolyzed.

  • Reason: Propane-1-sulfonyl chloride reacts with atmospheric moisture to form propanesulfonic acid (which is unreactive to the amine).

  • Fix: Distill the sulfonyl chloride if it's old, or use a fresh bottle. Ensure the reaction is under Nitrogen/Argon atmosphere.

Q3: Can I use Pyridine as both solvent and base? A: Yes, but workup is harder.

  • Reason: Pyridine is difficult to remove completely without acidic washes, which might trap your intermediate if you aren't careful. DCM/TEA is cleaner for this specific scale-up.

Q4: I see a byproduct with Mass M+ mass of dimer. A: You likely have bis-sulfonylation (if using unprotected amine) or "Boc-migration" (rare, but possible if temperature is too high).

  • Fix: Stick strictly to the Boc-protected starting material and keep the addition at 0°C.

References

  • Protective Group Methodology: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc-deprotection protocols).
  • Piperidine Functionalization: Open Research@CSIR-NIScPR. (2023). "Facile synthesis of 3-amino substituted piperidines." Link (Validates the 3-Boc-amino piperidine route).

  • Amine Salt Solubility: National Institutes of Health (PubChem). (2025). "tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride Properties." Link (Confirming physicochemical properties of the intermediate).

  • Sulfonylation General Procedures: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Technical Support Center: Purification of 1-(Propylsulfonyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for 1-(propylsulfonyl)piperidin-3-amine intermediates Content type: Technical Support Center Guide

Senior Application Scientist Desk Doc ID: PUR-PSP-03 | Last Updated: 2026-02-24[1][2]

Introduction

Welcome to the technical support hub for 1-(propylsulfonyl)piperidin-3-amine . This intermediate is a critical scaffold in medicinal chemistry, often functioning as a "linker" or "warhead" carrier in JAK inhibitors and GPCR ligands.[2]

The purification of this molecule presents a unique chemical paradox: it contains a basic primary amine (at the C3 position) and a neutral sulfonamide (at the N1 position). Successful isolation requires exploiting this amphiphilic nature.[2] This guide moves beyond standard protocols to address the specific "pain points" of this synthesis: removing unreacted propylsulfonyl chloride, preventing bis-sulfonylation, and managing the high water solubility of the free amine.

Module 1: The "Self-Validating" Acid-Base Extraction

Status: Recommended Primary Method Applicability: Removal of neutral impurities (unreacted sulfonyl chloride, bis-sulfonated byproducts).[1][2]

The Core Problem

During the synthesis (typically reacting tert-butyl piperidin-3-ylcarbamate with propylsulfonyl chloride), the most persistent impurities are:

  • Excess Propylsulfonyl Chloride: Hydrolyzes to propylsulfonic acid (water-soluble) or remains as a lachrymator.[1][2]

  • Bis-sulfonylation: If the C3-amine was not fully protected, you may form the N,N-disulfonyl impurity.[1][2]

Troubleshooting Q&A

Q: I see a persistent non-polar spot on TLC after the reaction. How do I remove it without a column? A: That spot is likely unreacted propylsulfonyl chloride or the bis-sulfonated byproduct.[1][2] Because your target molecule (after Boc-deprotection) is a base , you can use a "pH Swing" protocol to isolate it.[1][2]

The Protocol:

  • Deprotection First: Ensure the Boc group is removed (e.g., 4M HCl in dioxane).[2] You now have the amine salt.[2]

  • Acid Wash (pH < 2): Dissolve the crude salt in water.[2] Wash with Dichloromethane (DCM) .[1][2][3]

    • Why? The protonated product [1-(propylsulfonyl)piperidin-3-yl]ammonium is water-soluble.[1] Neutral impurities (bis-sulfonamides, non-basic organics) partition into the DCM.[2]

  • Base Swing (pH > 12): Basify the aqueous layer with 50% NaOH or saturated K₂CO₃.[2]

    • Target: pH > 12.[2] The amine is now free and lipophilic.[2]

  • Extraction: Extract immediately with Chloroform/Isopropanol (3:1) or DCM .

    • Critical Step: Simple DCM often fails to extract polar piperidines efficiently.[2] The addition of Isopropanol (IPA) increases the polarity of the organic phase, recovering yield lost to the aqueous layer.

Q: My product yield is low after extraction. Where did it go? A: 1-(propylsulfonyl)piperidin-3-amine is moderately water-soluble even as a free base due to the sulfonamide polarity.[1][2]

  • Diagnosis: Check the aqueous layer pH.[2][4][5][6] If it's below 11, the amine is still partially protonated.[2]

  • Fix: Saturate the aqueous layer with NaCl (solid) before the final extraction. This "salting out" effect forces the organic amine into the organic layer.[2]

Visualization: The pH Swing Workflow

ExtractionWorkflow Start Crude Reaction Mixture (Post-Deprotection) Acidify Dissolve in H2O Acidify to pH < 2 Start->Acidify Wash Wash with DCM (Discard Organic Layer) Acidify->Wash Remove Neutral Impurities Aqueous Aqueous Layer (Contains Product Salt) Wash->Aqueous Basify Basify to pH > 12 (Sat. K2CO3 / NaOH) Aqueous->Basify Extract Extract with DCM:IPA (3:1) + Sat. NaCl Basify->Extract Free Base Formation Final Pure 1-(propylsulfonyl) piperidin-3-amine Extract->Final

Caption: Figure 1.[1][2][7] pH-Swing Extraction logic for isolating basic piperidine intermediates from neutral sulfonamide byproducts.

Module 2: Scavenging & Chemical Polishing

Status: Alternative to Chromatography Applicability: Removing excess sulfonyl chloride before deprotection.[1][2]

The Core Problem

If you carry unreacted propylsulfonyl chloride into the deprotection step, it will react with the newly liberated amine, causing polymerization or yield loss.[2]

Troubleshooting Q&A

Q: Can I quench the sulfonyl chloride with water? A: Yes, but hydrolysis is slow for hindered sulfonyl chlorides and produces propylsulfonic acid, which is hard to remove.[2]

  • Better Approach: Use a Solid-Supported Amine Scavenger (e.g., Trisamine resin or polymer-bound benzylamine).[1][2]

  • Protocol: Add 2-3 equivalents of scavenger resin to the reaction mixture. Stir for 1 hour. Filter. The resin captures the sulfonyl chloride as a sulfonamide.[2] The filtrate contains your pure intermediate [1].[2]

Q: My product is oiling out during crystallization. What solvents should I use? A: Sulfonamide-piperidines are notorious for "oiling out" because they form supercooled liquids easily.[1][2]

  • Solvent System: Avoid pure ether.[1][2][4] Use Ethyl Acetate/Heptane .[2]

  • Technique: Dissolve in minimum hot Ethyl Acetate. Add Heptane dropwise until cloudy.[2] Crucial: Add a "seed" crystal or scratch the glass.[2] If it oils, reheat to dissolve and cool slower (wrap flask in foil).

  • Salt Formation: If the free base refuses to crystallize, convert it to the HCl salt or Oxalate salt .[2] The oxalate salt of piperidin-3-amines often crystallizes more readily than the HCl salt due to better lattice packing [2].[1][2]

Module 3: Chromatography Guide

Status: High Purity Requirements (>98%)

Data Table: Mobile Phase Selection
Impurity TypeRecommended Mobile PhaseAdditiveReason
Free Amine (Target) DCM / MeOH (90:10)1% NH₄OH or Et₃NPrevents peak tailing by neutralizing silica acidity.[2]
Boc-Protected Intermediate Hexane / EtOAc (70:[1]30)NoneStandard separation; product is neutral.[1][2]
Bis-sulfonamide Hexane / EtOAc (80:[1]20)NoneElutes much faster than the mono-sulfonamide.[1][2]
Propylsulfonic Acid Reverse Phase (C18)0.1% TFAHighly polar; requires aqueous mobile phase to move.[2]

Q: My peak is tailing severely on silica. Why? A: The secondary/primary amine interacts with the silanol groups on the silica gel.[2]

  • Fix: Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA).[1][2] Alternatively, use "Amine-functionalized Silica" which requires no basic additives.[1][2]

References

  • BenchChem Technical Support. (2025).[1][2][3][8][9] Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). Retrieved from [1]

  • Organic Syntheses. (2010). Synthesis of Piperidine Derivatives. Org. Synth. 2010, 87, 137.[2] Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[2] Piperidine Derivatives: Recent Advances in Synthesis. Retrieved from [1]

  • ChemicalBook. (2025).[1][2] 1-(3-Aminopropyl)piperidine Properties and Safety. Retrieved from [1]

Sources

Technical Support Center: Solubility Optimization for Piperidine Sulfonamide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Solubility, Stability, and Disproportionation in Piperidine Sulfonamide Scaffolds

Executive Summary & Diagnostic Framework

Piperidine sulfonamides are ubiquitous in medicinal chemistry (e.g., GPCR ligands, enzyme inhibitors) due to their ability to project substituents into specific hydrophobic pockets. However, this scaffold presents a "perfect storm" for solubility issues:

  • High Lattice Energy: The sulfonamide moiety (

    
    ) forms strong intermolecular hydrogen bond networks, creating "brick dust" crystals.
    
  • Basicity Mismatch: The piperidine nitrogen is a weak base (

    
    ), making salt formation standard, but susceptibility to hydrolysis and disproportionation is high.
    
  • The Chloride Trap: Researchers default to Hydrochloride (HCl) salts, often leading to failure in physiological buffers due to the Common Ion Effect .

This guide moves beyond basic "add DMSO" advice. We analyze the thermodynamics of your precipitate to engineer a stable solution.

Troubleshooting Guides (Q&A)

Module A: The "Common Ion" Trap (Precipitation in Buffer)

Q: My piperidine sulfonamide HCl salt dissolves in water but crashes out immediately when added to saline or simulated gastric fluid (SGF). Why?

A: You are a victim of the Common Ion Effect . While HCl salts are the standard starting point, they are often suboptimal for lipophilic bases like piperidines.

  • The Mechanism: The solubility product constant (

    
    ) is fixed.[1] In pure water, your salt dissociates: 
    
    
    
    .
  • The Crash: Saline and SGF contain high concentrations of chloride ions (

    
    ). By Le Chatelier’s principle, the excess 
    
    
    
    drives the equilibrium to the left, forcing the solid salt back out of solution [1, 2].[2]
  • The Fix: Switch to a counterion that is not present in your biological buffer. Mesylate (methanesulfonate) or Tosylate salts are superior here. They break the crystal lattice effectively and maintain solubility in high-chloride environments [3, 4].

Module B: Oiling Out & Disproportionation

Q: During salt formation or aqueous dilution, my compound forms a sticky "gum" or oil instead of a clear solution or crystal. Is it an impurity?

A: It is likely Salt Disproportionation , not an impurity. This occurs when the pH of the microenvironment at the dissolving surface exceeds the


 (the pH where the solubility of the salt equals the solubility of the free base).
  • The Cause: Piperidine is a strong base (

    
    ). If you dissolve a weak acid salt (like a succinate) or even an HCl salt in unbuffered water, the local pH can rise. If 
    
    
    
    , the salt reverts to the lipophilic free base, which separates as an oil [5].
  • The Fix:

    • Acidify the Vehicle: Ensure your dissolution media is buffered to at least pH 4-5 (well below the

      
      ).
      
    • Use Stronger Counterions: Ensure the

      
       (difference between base and acid) is 
      
      
      
      . For piperidines, sulfonic acids (Mesylate, Isethionate) provide a stronger "grip" than carboxylic acids, preventing disproportionation [6].
Module C: The "Brick Dust" Phenomenon

Q: I’ve switched to a Mesylate salt, but it still won't dissolve in DMSO or water. It’s a white powder that settles at the bottom.

A: You are dealing with High Crystal Lattice Energy . The sulfonamide group is a powerful hydrogen bond donor/acceptor. If the crystal packing is too efficient (high melting point,


), the energy required to break the lattice is higher than the solvation energy.
  • The Fix:

    • Disrupt the Lattice: Create an Amorphous Solid Dispersion (ASD) using polymers like PVP-VA or HPMC-AS. This "freezes" the molecules in a disordered, high-energy state that dissolves rapidly.

    • Cosolvent Thermodynamics: Use the "Log-Linear" rule. Screen cosolvents that disrupt hydrogen bonding (e.g., PEG400 or Propylene Glycol) rather than just lipophilic solvents.

Decision Logic & Workflows

Visual 1: The Solubility Troubleshooting Tree

Use this logic gate to diagnose your specific failure mode.

Solubility_Troubleshooting Start Precipitation Observed Check_Media Check Dissolution Media Start->Check_Media Is_Chloride Does media contain Cl-? (Saline, SGF, PBS) Check_Media->Is_Chloride Common_Ion Diagnosis: Common Ion Effect Is_Chloride->Common_Ion Yes Check_Form Check Precipitate Form Is_Chloride->Check_Form No Action_Switch Action: Switch to Mesylate/Tosylate Salt Common_Ion->Action_Switch Is_Oil Is it an Oil/Gum? Check_Form->Is_Oil Disprop Diagnosis: Salt Disproportionation (Reverting to Free Base) Is_Oil->Disprop Yes Is_Solid Is it Crystalline/Powder? Is_Oil->Is_Solid No Action_Acid Action: Acidify Vehicle (pH < pKa - 2) or Increase Counterion Strength Disprop->Action_Acid Lattice Diagnosis: High Lattice Energy ('Brick Dust') Is_Solid->Lattice Yes Action_Amorph Action: Create Amorphous Dispersion or Screen Cosolvents (PEG400) Lattice->Action_Amorph

Caption: Diagnostic logic for identifying the root cause of solubility failure in piperidine sulfonamide salts.

Comparative Data: Counterion Selection

The following table summarizes why Sulfonates (Mesylate/Tosylate) are often the "Gold Standard" for this specific scaffold compared to halides.

FeatureHydrochloride (HCl)Mesylate (

)
Rationale for Piperidine Sulfonamides
Common Ion Effect High Risk (Crashes in Saline)Low Risk (Stable in Saline)Mesylate is not present in standard biological buffers, preventing

driven precipitation [1].
Lattice Breaking ModerateHigh The bulky methyl-sulfonate group disrupts the tight packing of the sulfonamide H-bonds, lowering melting point and energy [4].
Hygroscopicity HighLow to ModerateHCl salts of piperidines are often deliquescent; Mesylates are generally more stable solids.


(Strong)

(Very Strong)
Both form stable salts, but Mesylate avoids the volatility of HCl gas during drying.

Validated Experimental Protocols

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask)

Do not rely on kinetic (DMSO-spike) solubility, which yields false positives due to supersaturation.

  • Preparation: Add excess solid salt (approx 2-5 mg) to 1.0 mL of the target buffer (e.g., pH 1.2, pH 4.5, pH 6.8, and FaSSIF).

  • Equilibration: Agitate at 37°C for 24 hours .

    • Critical Step: Check pH at T=0 and T=24h. If pH shifts > 0.5 units, the salt is disproportionating. Adjust with strong acid/base to maintain target pH.

  • Separation: Centrifuge at 13,000 rpm for 10 mins.

  • Filtration: Filter supernatant through a PVDF filter (avoid Nylon, which binds sulfonamides).

  • Quantification: Analyze via HPLC-UV.

    • Self-Validation: If the pellet has turned to oil, report as "Disproportionation/Oiling Out" rather than a concentration.

Protocol B: The "Salt Switch" Synthesis (Free Base to Mesylate)

Use this if your HCl salt is failing in biology.

  • Free Base Isolation: Dissolve HCl salt in water; adjust to pH > 12 with NaOH. Extract the oily free base into Ethyl Acetate. Dry over

    
     and evaporate.
    
  • Salt Formation:

    • Dissolve 1 eq of Free Base in minimal Acetone or Ethanol (hot).

    • Add 1.05 eq of Methanesulfonic acid (diluted in the same solvent) dropwise.

    • Observation: If gum forms, reheat and add a seed crystal. If oil persists, switch solvent to Isopropyl Acetate (lower polarity).

  • Harvest: Cool slowly to 4°C. Filter and dry.

Visual 2: Salt Selection Workflow

The


 Rule for Stability.

Salt_Selection cluster_acids Counterion Candidate Pool Input Piperidine Base (pKa ~11) Calc Calculate Delta pKa = pKa(Base) - pKa(Acid) Input->Calc Acid_Weak Weak Acids (Acetic, Lactic) pKa 3-5 Acid_Weak->Calc Acid_Strong Strong Acids (HCl, Mesylate) pKa < 1 Acid_Strong->Calc Result_Bad Delta pKa < 3 Unstable Salt Risk: Disproportionation Calc->Result_Bad If < 3 Result_Good Delta pKa > 3 Stable Salt Proceed to Screen Calc->Result_Good If > 3

Caption: The "Rule of 3" ensures proton transfer is complete. For Piperidines (pKa 11), weak acids (pKa > 8) will fail.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • Miyazaki, T., et al. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Chemical & Pharmaceutical Bulletin.

  • Elder, D. P., et al. (2010). The Utility of Sulfonate Salts in Drug Development. Journal of Pharmaceutical Sciences.

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3]

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in Solubility of Polymorphs. Journal of Pharmaceutical Sciences.

  • Gupta, D., et al. (2018). Salt Selection in Drug Development. Pharmaceutical Technology.

Sources

Removing unreacted sulfonyl chloride from piperidine amine mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #SC-PIP-001 Subject: Purification Strategies for Sulfonamide Synthesis (Piperidine Series) Status: Open Assigned Scientist: Senior Application Specialist

Introduction & Triage

Welcome to the Technical Support Center. You are likely dealing with a reaction mixture containing your desired sulfonamide product, unreacted piperidine (nucleophile), and residual sulfonyl chloride (electrophile).

The removal of sulfonyl chloride (


) is critical not only for chemical purity but because many sulfonyl chlorides are potential genotoxic impurities (PGIs). Unlike simple acid chlorides, sulfonyl chlorides are surprisingly stable to aqueous hydrolysis, often surviving standard workups and contaminating final products.

Diagnostic Matrix: Select Your Protocol

ScenarioPrimary ConstraintRecommended Protocol
High Throughput / Small Scale Speed & AutomationProtocol A: Solid-Supported Scavenging
Large Scale (>10g) Cost & ScalabilityProtocol B: Chemical Quench & Extraction
Trace Impurity / GLP Genotoxicity Limits (<10 ppm)Protocol C: Derivatization & PGI Control

Protocol A: Solid-Supported Scavenging (The "Clean" Method)

Context: Ideal for medicinal chemistry libraries where filtration is preferred over liquid-liquid extraction. This method avoids the formation of emulsions common with piperidine derivatives.

The Solution: Use a polymer-supported amine (e.g., PS-Trisamine or PS-NCO) to covalently bind the excess sulfonyl chloride.

Step-by-Step Workflow:

  • Calculate Loading: Assume 100% of the excess sulfonyl chloride remains. Use 2–3 equivalents of scavenger resin relative to the excess chloride.[1]

  • Add Resin: Add the resin directly to the reaction mixture (compatible with DCM, THF, DMF).

  • Agitate: Shake or stir gently (do not magnetic stir, as this grinds the beads) for 2–4 hours at room temperature.

  • Filter: Pass the mixture through a fritted cartridge.

  • Wash: Rinse resin with solvent to recover entrained product.[2][3]

  • Evaporate: The filtrate contains the product (and potentially excess piperidine, see Note).

Note: If excess piperidine is also present, use a mixed-bed resin approach: add PS-Isocyanate to scavenge the amine simultaneously.

Visualization: Scavenging Logic

ScavengingProcess Start Crude Mixture (Product + R-SO2Cl) Resin Add PS-Trisamine (Scavenger) Start->Resin Reaction Covalent Binding (Resin-NH-SO2-R) Resin->Reaction 2-4 Hours Filter Filtration Reaction->Filter Waste Solid Waste (Scavenger + Impurity) Filter->Waste Final Purified Filtrate (Sulfonamide) Filter->Final Solvent Flow

Caption: Figure 1. Workflow for solid-phase scavenging of electrophiles.

Protocol B: Chemical Quench & Extraction (The "Classic" Method)

Context: Sulfonyl chlorides hydrolyze slowly in neutral water. Simply washing with water is insufficient. You must force the hydrolysis or derivatization to create a water-soluble species.

The Trap: Piperidines are basic. If you use an acid wash to remove the piperidine before quenching the sulfonyl chloride, the chloride remains in the organic layer.

Step-by-Step Workflow:

  • Quench (Critical Step): Add a nucleophile that is easier to remove than the chloride.

    • Option 1 (Base Hydrolysis): Add 2M NaOH (or saturated

      
       for sensitive substrates) and stir vigorously for 1-2 hours. Heat  (40°C) may be required for hindered sulfonyl chlorides.
      
    • Option 2 (Amine Quench): Add a small excess of N,N-dimethylaminopropylamine (DMAPA). This converts

      
       to a sulfonamide with a basic tail.
      
  • Phase Separation:

    • The hydrolyzed byproduct (

      
      ) is water-soluble at pH > 7.
      
    • The DMAPA-derivative is basic and water-soluble at pH < 4.

  • Acid Wash: Wash the organic layer with 1M HCl.

    • This removes unreacted piperidine (protonated

      
       aqueous layer).
      
    • This removes the DMAPA-quenched byproduct (protonated

      
       aqueous layer).
      
  • Dry & Concentrate: Organic layer contains the neutral sulfonamide product.

Visualization: Extraction Logic

ExtractionLogic Mix Mixture: Product + Piperidine + R-SO2Cl Quench Step 1: Add DMAPA (Amine Quench) Converts R-SO2Cl to Basic Sulfonamide Mix->Quench Wash Step 2: Acid Wash (1M HCl) Quench->Wash OrgLayer Organic Layer (Neutral Product) Wash->OrgLayer Partition AqLayer Aqueous Layer (Protonated Piperidine + Protonated DMAPA-Sulfonamide) Wash->AqLayer

Caption: Figure 2.[4] The "DMAPA Quench" strategy ensures all impurities become acid-soluble.

Troubleshooting & FAQs

Q: I see a spot on TLC that moves with my product, but my LCMS shows mass [M+18]. What is it? A: This is likely the sulfonic acid (


) formed by hydrolysis. While usually water-soluble, lipophilic sulfonic acids can extract into organic solvents, especially DCM.
  • Fix: Wash the organic layer with saturated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[2] The sulfonate salt (
    
    
    
    ) is much more water-soluble than the free acid.

Q: My sulfonyl chloride is fluorinated/hindered and won't hydrolyze with NaOH. Use Protocol C. A: Electron-rich or sterically hindered sulfonyl chlorides are remarkably stable to base.

  • Fix: Do not rely on hydrolysis. React it with a "sacrificial" primary amine (like methylamine or DMAPA described in Protocol B) to convert it to a sulfonamide, which is chemically distinct and easier to separate.

Q: Why is my piperidine product streaking on silica? A: Piperidine sulfonamides can still exhibit basicity or interact with silanols if the nitrogen lone pair is accessible.

  • Fix: Add 1% Triethylamine (TEA) or 1%

    
     to your eluent. This blocks the acidic sites on the silica gel.
    

Safety: Genotoxic Impurity (PGI) Control

Sulfonyl chlorides are alkylating agents and are flagged as PGIs by regulatory bodies (ICH M7 guidelines).

  • Detection: Standard UV detection is often insufficient for trace levels. Derivatization with a fluorophore-tagged amine followed by HPLC is recommended for validation.

  • Purge Factor: If this is a GMP step, you must demonstrate a "Purge Factor." Protocol B (DMAPA quench) provides the highest purge factor because it chemically converts the PGI into a species with drastically different solubility (LogD) properties.

References

  • Gillespie, J. S., et al. (2011). "Strategies for the Removal of Sulfonyl Chloride Impurities." Organic Process Research & Development, 15(6), 1350–1357. Link

  • Biotage. (2024). "Isolute® Scavenging Resins: User Guide for Electrophile Removal." Biotage Technical Resources. Link

  • Teasdale, A., & Elder, D. (2010). "Analytical Approaches for the Detection of Genotoxic Impurities." Trends in Analytical Chemistry, 29(10), 1135-1146. Link

  • Peterson, E. A., et al. (2014). "Guidelines for Specific Reaction Workup Procedures." The Journal of Organic Chemistry, 79(21), 10035–10051. Link

Sources

Technical Support Center: Propylsulfonyl Chloride Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Propylsulfonyl Chloride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) Coupling
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Date:  October 26, 2023

Introduction

Welcome to the Technical Support Center. You are likely here because your sulfonylation reaction using propylsulfonyl chloride is suffering from low yields, "tar" formation, or inexplicable impurities.

The Core Problem: Unlike robust arylsulfonyl chlorides (e.g., Tosyl-Cl), propylsulfonyl chloride is an aliphatic sulfonyl chloride containing ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-protons.  This structural feature opens a parasitic reaction pathway—Sulfene Elimination —which competes with your desired nucleophilic substitution.

This guide moves beyond standard "add and stir" instructions to address the mechanistic root causes of failure and provides a self-validating protocol to maximize


- or 

-sulfonylation.

Module 1: The "Sulfene" Trap (Mechanistic Insight)

The most common failure mode in propylsulfonyl chloride coupling is the unintended generation of a sulfene intermediate (


).
The Mechanism

In the presence of a base (especially tertiary amines like Triethylamine),


 can undergo E2-like elimination of HCl to form a highly reactive sulfene. This species is electrophilic but non-selective, leading to:
  • Oligomerization: Sulfenes reacting with themselves.[1][2]

  • Rearrangement: Formation of undesired isomers.[1][2]

  • Hydrolysis: Rapid reaction with trace water to form propylsulfonic acid.[1][2]

Contrast with Aryl Sulfonyl Chlorides:

  • Tosyl-Cl: No ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -protons 
    
    
    
    Direct
    
    
    attack only.[2] (Stable).
  • Propyl-Cl: Has ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -protons 
    
    
    
    Competition between
    
    
    and Elimination-Addition.[2] (Unstable).[1][2][3]
Pathway Visualization

SulfeneMechanism Start Propylsulfonyl Chloride (PrSO2Cl) Direct Direct Substitution (SN2) (Desired) Start->Direct  Nucleophile Attack   Sulfene Sulfene Intermediate (Pr-CH=SO2) Start->Sulfene  Alpha-Deprotonation   (Fast with strong base) Base Base (e.g., TEA) Product Target Sulfonamide/Ester Direct->Product Sulfene->Product  Trap by Nucleophile   SideProds Oligomers / Sulfonic Acid (Tar/Impurities) Sulfene->SideProds  Polymerization / H2O  

Figure 1: The mechanistic divergence.[2] Strong bases promote the lower "Sulfene" pathway, leading to side reactions. The goal is to force the upper "Direct Substitution" pathway.

Module 2: Troubleshooting & Optimization Matrix

Use this table to diagnose specific experimental failures.

SymptomProbable CauseTechnical Solution
Dark/Black Reaction Mixture Sulfene Polymerization. High local concentration of base caused rapid elimination.[1][2]Switch Base: Use Pyridine (weaker base) instead of TEA/DIEA. Temp Control: Cool to -10°C or 0°C during addition.
Low Yield (Starting Material Remains) Hydrolysis. ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

reacted with moisture faster than the nucleophile.[2]
Dry Solvents: Use anhydrous DCM or THF.[1][2][4] Inert Gas: Run under ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

or Ar atmosphere.[2][4][5]
Bis-Sulfonylation (Product + ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Stoichiometry Error. Primary amine is too nucleophilic and reacts twice.Reverse Addition: Add the sulfonyl chloride slowly to the amine.[2] Stoichiometry: Use exactly 1.0–1.1 eq of

.
Emulsion during Workup Amphiphilic Byproducts. Sulfonic acid salts acting as surfactants.[2]Acid Wash: Wash organic layer with 1M HCl to protonate species.[1][2] Brine: Saturate the aqueous phase fully.

Module 3: Optimized Standard Protocol

This protocol is designed to suppress sulfene formation by controlling basicity and temperature.[1][2]

Reagents
  • Substrate: Amine or Alcohol (1.0 equiv)[1][2][4]

  • Reagent: Propylsulfonyl chloride (1.1 – 1.2 equiv)[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM) (0.1 M concentration)

  • Base: Pyridine (1.5 – 2.0 equiv) [Preferred over TEA for stability][1][2]

  • Catalyst: DMAP (0.1 equiv) [Optional: Only for sluggish alcohols]

Step-by-Step Workflow
  • Preparation:

    • Flame-dry a round-bottom flask and purge with Nitrogen (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).[2]
      
    • Dissolve the Substrate in anhydrous DCM.

    • Add Pyridine .[1][2][4]

  • Temperature Control (Critical):

    • Cool the mixture to 0°C (ice bath). Note: For highly reactive amines, -78°C may be beneficial but 0°C is usually sufficient.[1]

  • Controlled Addition:

    • Dilute Propylsulfonyl chloride in a small volume of DCM.[1][2]

    • Add this solution dropwise over 10–15 minutes.

    • Why? This prevents localized "hotspots" of excess reagent and base that trigger sulfene formation.[1][2]

  • Reaction & Monitoring:

    • Allow to warm to Room Temperature (RT) naturally.[1][2]

    • Checkpoint: Monitor via TLC or LCMS after 1 hour.

    • Target: Disappearance of amine/alcohol.[1][2]

  • Quench & Workup:

    • Quench with saturated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
        (aqueous).[2]
      
    • Extract with DCM (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).[2]
      
    • Wash combined organics with 1M HCl (to remove pyridine)

      
      Sat. 
      
      
      
      
      
      Brine .
    • Dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[4]
      

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Triethylamine (TEA) or DIPEA instead of Pyridine? A: Yes, but with caution. TEA (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) is significantly stronger than Pyridine (

).[2] Stronger bases accelerate the deprotonation of the

-carbon in propylsulfonyl chloride, increasing sulfene formation [1]. If you must use TEA, keep the reaction at -78°C during addition and add the base slowly.

Q2: My substrate is water-soluble. Can I use Schotten-Baumann conditions? A: Yes. While anhydrous conditions are preferred to prevent hydrolysis, a biphasic system (Water/DCM or Water/Ether) with an inorganic base like ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 or 

can work. The key is to use a large excess of propylsulfonyl chloride (2.0–3.0 equiv) to account for the portion that will inevitably hydrolyze in the aqueous phase [2].

Q3: Why is there a new impurity spot just above my product on TLC? A: This is likely the Bis-sulfonamide (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


).[2] This occurs if the mono-sulfonamide product is still nucleophilic enough to attack another equivalent of chloride.[2]
  • Fix: Ensure you are not using a large excess of chloride.[1][2] If the problem persists, use a protecting group strategy or switch to a less polar solvent (e.g., Ether) which may precipitate the mono-sulfonamide.

Q4: Is propylsulfonyl chloride stable in storage? A: It is moisture sensitive.[1][2] If your bottle has been opened frequently without inert gas purging, it may have partially hydrolyzed to propylsulfonic acid + HCl.[1][2]

  • Test: Take a small aliquot, dissolve in ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , and run a quick proton NMR. If you see a broad singlet (acid proton) or significant shifts in the propyl chain compared to reference, distill the reagent or buy a fresh bottle [3].
    

References

  • King, J. F., & Durst, T. (1973).[1][2] Organic Sulfur Mechanisms.[1][2] 14. Kinetic Resolution in the Reaction of a Sulfene with an Amine. Canadian Journal of Chemistry.[1][2]

    • Context: Establishes the mechanism of sulfene formation from alkanesulfonyl chlorides and the role of base strength.[6]

  • BenchChem Technical Support. (2025). Optimization of Sulfonamide Synthesis.

    • Context: General protocols for sulfonylation and troubleshooting hydrolysis/stoichiometry issues.
  • CymitQuimica. (2024).[1][2] 2-Propanesulfonyl chloride Safety and Handling.

    • Context: Physical properties, stability data, and hydrolysis risks of propylsulfonyl chloride.[1]

Sources

Validation & Comparative

A Researcher's Guide to Mass Spectrometry Fragmentation of Piperidine Sulfonamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine sulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs. Its prevalence demands robust analytical methods for structural confirmation, impurity profiling, and metabolite identification. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the definitive tool for this purpose. However, the fragmentation behavior of these molecules is not always straightforward and is highly dependent on the interplay between the sulfonamide group and the cyclic amine.

This guide provides an in-depth analysis of the collision-induced dissociation (CID) pathways of piperidine sulfonamides. Moving beyond a simple catalog of fragments, we will explore the causal mechanisms that dictate how these molecules break apart. Crucially, we will present a comparative analysis against other common N-sulfonylated cyclic amines—pyrrolidine and morpholine derivatives—to provide researchers with the diagnostic knowledge needed to distinguish between these structurally similar classes of compounds in complex matrices.

The Distinctive Fragmentation of Alkylsulfonyl Piperidines: A Retro-Diels-Alder Pathway

While many fragmentation pathways are common across chemical classes, certain scaffolds exhibit unique, diagnostic cleavage patterns. Alkylsulfonyl piperidine-containing compounds undergo a particularly informative fragmentation cascade initiated by an inductive cleavage, culminating in a retro-Diels-Alder (RDA) reaction.[1][2]

This mechanism is predicated on the alkylsulfonyl group acting as an effective leaving group. The process begins with a charge-directed inductive cleavage of the C–S or N–S bond. This generates a six-membered cyclic ene intermediate, which is the necessary precursor for the subsequent RDA reaction. The RDA reaction results in the concerted cleavage of the ring, leading to the neutral loss of butadiene (54 Da) and the alkylsulfinic acid, producing a stable, diagnostic imine product ion.[1][2] This specific and predictable pathway provides high confidence in structural assignments.

The causality for this pathway is clear: the presence of the alkylsulfonyl moiety is required. Comparative studies have shown that compounds with other N-substituents, such as N-acetyl groups, do not undergo this fragmentation as they lack a comparably good leaving group to initiate the cascade.[1]

RDA_Pathway cluster_0 Alkylsulfonyl Piperidine Precursor Ion cluster_1 Initiation cluster_2 Intermediate Formation cluster_3 Characteristic Fragmentation cluster_4 Products Precursor [M+H]+ (Protonated Alkylsulfonyl Piperidine) Inductive_Cleavage Inductive Cleavage (C-S or N-S) Precursor->Inductive_Cleavage Collision Energy Cyclic_Ene Six-Membered Cyclic Ene Intermediate Inductive_Cleavage->Cyclic_Ene Forms Precursor for RDA RDA Retro-Diels-Alder (RDA) Reaction Cyclic_Ene->RDA Products Imine Product Ion + Neutral Losses (Butadiene, Alkylsulfinic Acid) RDA->Products Diagnostic Signature

Caption: Proposed Retro-Diels-Alder fragmentation pathway for alkylsulfonyl piperidines.

A Comparative Guide: Piperidine vs. Pyrrolidine and Morpholine Sulfonamides

The structural nuances between different cyclic amines have a profound impact on their fragmentation. Understanding these differences is critical for accurate identification, especially when dealing with isomers or analogs.

The Pyrrolidine Challenge: Charge Sequestration

Pyrrolidine-containing molecules often present a significant challenge for MS/MS analysis. Due to the high basicity of the five-membered ring, the pyrrolidine nitrogen preferentially sequesters the proton during CID.[3] This results in the facile cleavage of the bond connecting the pyrrolidine to the parent molecule. The resulting MS/MS spectrum is often dominated by a single, uninformative fragment ion corresponding to the protonated pyrrolidine ring, while the rest of the molecule is lost as a neutral species. This "charge sequestration" phenomenon masks the structure of the core scaffold, complicating the identification of metabolites or impurities where modifications occur elsewhere on the molecule.[3]

Pyrrolidine_Fragmentation cluster_0 Pyrrolidine Sulfonamide Precursor Ion cluster_1 Charge Localization cluster_2 Dominant Fragmentation cluster_3 Uninformative Spectrum Pyr_Precursor [M+H]+ (Protonated Pyrrolidine Derivative) Charge_Seq Proton is sequestered by highly basic pyrrolidine N Pyr_Precursor->Charge_Seq Collision Energy Cleavage Facile cleavage of bond connecting pyrrolidine to core Charge_Seq->Cleavage Pyr_Ion Dominant Pyrrolidine Fragment Ion Cleavage->Pyr_Ion Results in poor structural data Neutral_Loss Neutral Loss of Core Structure Cleavage->Neutral_Loss Results in poor structural data

Caption: Charge sequestration mechanism in pyrrolidine-containing compounds.

The Morpholine Case: Competing Pathways

Specific, detailed fragmentation studies on morpholine sulfonamides are less common in the literature. However, we can postulate the expected fragmentation based on chemical principles. The morpholine ring contains both a secondary amine and an ether linkage. Fragmentation will likely be initiated at the protonated nitrogen, similar to piperidine. We can expect to see ring-opening reactions and cleavages that produce fragments characteristic of the morpholine ring itself.[4] The presence of the oxygen atom may direct cleavage pathways differently than in piperidine, potentially leading to losses of C2H4O. This contrasts with the highly specific RDA pathway of alkylsulfonyl piperidines and the charge-sequestration issue of pyrrolidines, occupying a middle ground of more generalized fragmentation.

Summary Comparison of Fragmentation Behavior

The following table summarizes the key diagnostic differences in the MS/MS fragmentation of N-sulfonylated cyclic amines.

FeaturePiperidine SulfonamidePyrrolidine SulfonamideMorpholine Sulfonamide (Postulated)
Primary Mechanism Sequential Inductive Cleavage & Retro-Diels-Alder (for alkylsulfonyl derivatives)[1][2]Charge Sequestration leading to facile ring loss[3]General ring-opening and cleavage pathways
Informativeness High: Produces diagnostic imine ion and specific neutral losses.Low: Spectrum dominated by a single, uninformative ion.Moderate: Provides some structural information but may lack a single, highly specific pathway.
Key Fragments Imine product ion after loss of butadiene and sulfinic acid.Protonated pyrrolidine ion (e.g., m/z 71).Fragments resulting from ring cleavage, potentially involving loss of C2H4O.
Analytical Challenge Generally straightforward interpretation.Poor structural elucidation of the core molecule.Potential for complex spectra without clear diagnostic ions.

Experimental Protocols and Methodologies

Trustworthy data begins with a robust and well-designed experiment. The following sections provide validated starting points for the analysis of these compounds.

Standard LC-MS/MS Workflow for Piperidine Sulfonamides

This protocol is a standard workflow for quantitative and qualitative analysis using a tandem mass spectrometer like a triple quadrupole or Q-TOF.

  • Sample Preparation:

    • Dissolve the piperidine sulfonamide derivative in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL to create a stock solution.

    • Perform serial dilutions in 50:50 acetonitrile:water to working concentrations (e.g., 1-1000 ng/mL).

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30 - 40 °C.

  • Mass Spectrometry Analysis:

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • MS Method:

      • Full Scan (MS1): Perform an initial scan (e.g., m/z 100-1000) to identify the protonated molecule [M+H]⁺.

      • Product Ion Scan (MS/MS): Isolate the [M+H]⁺ precursor ion and perform a product ion scan to generate the fragmentation spectrum.

    • Collision Energy Optimization: Vary the collision energy (e.g., 10-40 eV) to find the optimal value that produces a rich spectrum of fragment ions, including both high-mass and low-mass fragments.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis Prep Dissolve & Dilute Piperidine Sulfonamide LC Inject onto C18 Column Prep->LC Gradient Apply Solvent Gradient LC->Gradient ESI Electrospray Ionization (Positive Mode) Gradient->ESI MS1 MS1 Full Scan (Find [M+H]+) ESI->MS1 MS2 MS2 Product Ion Scan (Fragment [M+H]+) MS1->MS2 Analysis Analyze Spectrum & Identify Pathways MS2->Analysis

Caption: Standard LC-MS/MS experimental workflow for piperidine sulfonamides.

Advanced Technique: Overcoming Poor Fragmentation with In-Source Fragmentation (ISF)

For challenging molecules like pyrrolidine derivatives that exhibit poor CID fragmentation, an alternative approach is to intentionally induce fragmentation in the ion source before MS analysis.

Causality: The goal of this protocol is to use the higher pressures and voltages in the ion source region to induce the desired neutral loss of the problematic moiety (e.g., the pyrrolidine ring). This generates a stable, core-structure ion in the source. This new ion can then be selected as the precursor for a subsequent MS/MS scan, which will now yield informative fragments from the core structure that were previously inaccessible.[3]

  • Instrument Tuning (ISF Optimization):

    • Infuse the analyte directly into the mass spectrometer.

    • While monitoring the MS1 spectrum, gradually increase the source fragmentor or skimmer voltage.

    • Observe the depletion of the original [M+H]⁺ ion and the corresponding appearance of the in-source fragment ion (e.g., [M+H - pyrrolidine]⁺).

    • Record the optimal voltage that maximizes the abundance of the desired in-source fragment ion without causing excessive, untargeted fragmentation.

  • LC-MS/MS Method with ISF:

    • Use the same LC conditions as the standard workflow.

    • Set the MS source fragmentor/skimmer voltage to the optimized value determined in the tuning step.

    • In the MS/MS method, instead of selecting the original [M+H]⁺ as the precursor, select the m/z of the in-source generated fragment ion.

    • Perform a product ion scan on this new precursor to obtain a detailed fragmentation map of the core molecular structure.

Conclusion

The mass spectrometric fragmentation of piperidine sulfonamides is a nuanced process governed by the interplay of the sulfonamide group and the piperidine ring. For alkylsulfonyl derivatives, a unique and diagnostic retro-Diels-Alder pathway provides a clear and confident means of structural identification.[1][2] This informative fragmentation stands in stark contrast to that of N-sulfonyl pyrrolidines, where charge sequestration by the highly basic ring often leads to uninformative spectra dominated by a single fragment.[3] By understanding the chemical principles that drive these distinct fragmentation cascades, and by employing advanced techniques like in-source fragmentation when necessary, researchers can leverage mass spectrometry to its full potential for the unambiguous characterization of these vital pharmaceutical scaffolds.

References

  • Yu, H., Teitelbaum, A. M., & Maw, H. (2021). A unique sequential C–S or N–S inductive cleavage and retro-Diels-Alder fragmentation mechanism for alkylsulfonyl piperidine- and piperazine-containing compounds. Rapid Communications in Mass Spectrometry, 35(11), e9082. Available at: [Link]

  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383–393. Available at: [Link]

  • Grose, C., et al. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2021). Proposed fragmentation pathway of alkylsulfonyl piperidine‐ and piperazine‐containing compounds. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. Available at: [Link]

  • Zhu, J., & Cole, R. B. (2010). Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. The Journal of Organic Chemistry, 75(12), 4141–4149. Available at: [Link]

  • Khan, I., et al. (2024). HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. Molecules, 29(3), 565. Available at: [Link]

  • Shi, Y., et al. (2018). Comparing the fragmentation reactions of protonated cyclic indolyl α-amino esters in quadrupole/orbitrap and quadrupole time-of-flight mass spectrometers. Rapid Communications in Mass Spectrometry, 32(8), 649–657. Available at: [Link]

  • Kokotou, M. G., et al. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available at: [Link]

  • Holman, S. W., Wright, P., & Langley, G. J. (2013). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Southampton Thesis. Available at: [Link]

  • ResearchGate. (2018). (a) Mass spectra of morpholine cation and fragment ions which are.... Available at: [Link]

Sources

A Senior Application Scientist's Guide to HPLC Purity Analysis Methods for 3-Amino-1-Sulfonyl Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

3-Amino-1-sulfonyl piperidines represent a class of compounds that are both pharmaceutically relevant and chromatographically challenging. Their structure, characterized by a polar piperidine ring, a basic amino group, and a more non-polar sulfonyl substituent, presents a unique set of properties that demand a carefully considered approach to purity analysis by High-Performance Liquid Chromatography (HPLC).

The primary analytical hurdles include:

  • High Polarity: The aliphatic amine imparts significant polarity, leading to poor retention on traditional non-polar stationary phases like C18.[1][2]

  • Strong Basicity: The amino group (pKa typically >9) is protonated at neutral and acidic pH. This can lead to strong, undesirable interactions with residual silanols on silica-based columns, resulting in severe peak tailing and poor peak shape.

  • Weak UV Chromophore: The core structure lacks a significant UV chromophore, making sensitive detection with standard UV-Vis detectors difficult without derivatization.[3]

  • Chirality: The 3-amino position is a chiral center, necessitating the development of enantioselective methods to determine chiral purity, a critical quality attribute in drug development.

This guide provides a comparative analysis of various HPLC strategies to overcome these challenges, supported by experimental frameworks and data-driven insights to help researchers and drug development professionals select and implement the most appropriate method for their specific analytical goals.

Section 1: Comparative Analysis of Core Methodologies

The selection of an HPLC method is fundamentally a process of optimizing the interactions between the analyte, the stationary phase, and the mobile phase. For 3-amino-1-sulfonyl piperidines, three primary strategies offer distinct advantages and disadvantages: Ion-Pair Reversed-Phase HPLC, HILIC, and Reversed-Phase with Pre-Column Derivatization.

Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This technique is a modification of standard reversed-phase chromatography (RP-HPLC) designed to enhance the retention of ionic and highly polar compounds.[1][4]

  • Causality of Experimental Choice: The core principle is to introduce an ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium octane sulfonate), into the mobile phase.[4] At an acidic pH, the piperidine's amino group is positively charged. The anionic head of the ion-pairing reagent forms an electrostatic association with the protonated analyte. The hydrophobic tail of the reagent then interacts strongly with the non-polar C18 stationary phase, effectively retaining the entire ion pair. This transforms a poorly retained polar base into a well-retained, neutral complex.

  • Performance & Limitations: IP-RP-HPLC can provide excellent retention and resolution. However, it has significant drawbacks. The ion-pairing reagents can be difficult to remove from the column, leading to memory effects and dedicated column usage.[5] Furthermore, these reagents are typically non-volatile and cause severe ion suppression, making this method incompatible with Mass Spectrometry (MS) detection.[6]

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative for the analysis of highly polar compounds and is often described as a variant of normal-phase chromatography that uses mobile phases similar to reversed-phase.[7]

  • Causality of Experimental Choice: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically >60% acetonitrile) and a small amount of aqueous buffer.[7] The water in the mobile phase forms an immobilized, enriched layer on the surface of the polar stationary phase. Analyte retention is primarily driven by the partitioning of the polar analyte from the organic-rich mobile phase into this aqueous layer.[7] For a polar compound like a 3-amino-1-sulfonyl piperidine, this results in strong retention.

  • Performance & Limitations: HILIC offers excellent retention for compounds that are unretained in RP-HPLC.[2] The mobile phases are volatile and MS-compatible, which is a major advantage for impurity identification. However, HILIC methods can be sensitive to the precise water content of the mobile phase and may require longer equilibration times than RP-HPLC.

Method 3: Reversed-Phase HPLC with Pre-Column Derivatization

This strategy chemically modifies the analyte before injection to improve its chromatographic properties and detectability.

  • Causality of Experimental Choice: Since 3-amino-1-sulfonyl piperidines lack a strong UV chromophore, derivatization with a reagent that contains a chromophoric group (e.g., benzoyl chloride or p-toluenesulfonyl chloride) is a common approach.[3][8][9] This reaction targets the primary or secondary amine, attaching a molecule that absorbs UV light strongly (e.g., at 228 nm or 254 nm).[3][9] The derivatization also increases the hydrophobicity of the analyte, significantly improving its retention on a standard C18 column.

  • Performance & Limitations: This method provides excellent sensitivity with standard UV detectors and utilizes robust, common RP-HPLC columns. The main drawback is the addition of a sample preparation step, which can be time-consuming and introduce variability if the reaction is not complete or produces side products.[8]

Section 2: Method Selection Framework

Choosing the right method depends on the analytical objective. The following decision tree illustrates a logical workflow for method selection.

MethodSelection Start Analytical Goal? Goal_Purity Achiral Purity / Related Substances Start->Goal_Purity Achiral Goal_Chiral Chiral Purity / Enantiomeric Excess Start->Goal_Chiral Chiral Purity_MS Is MS Detection Required? Goal_Purity->Purity_MS Chiral_Direct Direct Chiral Separation Goal_Chiral->Chiral_Direct Chiral_Indirect Indirect via Derivatization Goal_Chiral->Chiral_Indirect Purity_UV UV Detection Sufficient Purity_MS->Purity_UV No MS_Yes Use HILIC or Mixed-Mode Purity_MS->MS_Yes Yes Deriv_OK Is Derivatization Feasible? Purity_UV->Deriv_OK MS_No Derivatization or Ion-Pair RP-HPLC Deriv_Yes Derivatization + RP-HPLC Deriv_OK->Deriv_Yes Yes Deriv_No Ion-Pair RP-HPLC Deriv_OK->Deriv_No No Chiral_Direct_Method Chiral Stationary Phase (CSP) HPLC Chiral_Direct->Chiral_Direct_Method Chiral_Indirect_Method Chiral Derivatizing Agent + Achiral RP-HPLC Chiral_Indirect->Chiral_Indirect_Method

Caption: Decision tree for selecting an appropriate HPLC method.

Section 3: Experimental Protocols and Data

A self-validating system is crucial for trustworthy results. Each protocol must begin with a System Suitability Test (SST) to confirm the performance of the chromatographic system before sample analysis. Key SST parameters include retention time reproducibility, resolution between critical pairs, peak tailing factor, and theoretical plates.

Protocol 1: Stability-Indicating HILIC Method (MS-Compatible)

This method is ideal for quantifying the parent compound and its polar impurities, with the significant advantage of being compatible with mass spectrometry for impurity identification.

1. Mobile Phase Preparation:

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
  • Mobile Phase B: Acetonitrile.
  • Rationale: Ammonium formate is a volatile buffer, making it ideal for LC-MS applications.[10] A pH of 3.5 ensures the amine is fully protonated, promoting good peak shape.

2. Chromatographic Conditions:

Parameter Value
Column HILIC Amide Column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase Gradient: 95% B to 60% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Detector UV at 210 nm and/or Mass Spectrometer

| Sample Diluent | 90:10 Acetonitrile:Water |

3. System Suitability Test (SST) Criteria:

  • Tailing Factor: 0.8 - 1.5 for the main peak.

  • Reproducibility: RSD ≤ 2.0% for 5 replicate injections of a standard.

  • Resolution: R_s ≥ 2.0 between the main peak and the closest eluting impurity.

Protocol 2: Chiral Purity by Pre-column Derivatization

This protocol is a robust method for quantifying the undesired enantiomer using standard HPLC-UV equipment. It is based on a validated approach for similar aminopiperidine structures.[9]

1. Derivatization Workflow:

DerivatizationWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample 1. Dissolve (R/S)-Amine Sample in Aprotic Solvent (e.g., DCM) Base 2. Add Base (e.g., Triethylamine) Sample->Base Reagent 3. Add p-Toluenesulfonyl Chloride (PTSC) Solution Base->Reagent React 4. React at Room Temp (e.g., 30 min) Reagent->React Quench 5. Quench Reaction (e.g., with water) React->Quench Extract 6. Extract Organic Layer, Dry, and Evaporate Quench->Extract Reconstitute 7. Reconstitute in Mobile Phase Extract->Reconstitute Inject 8. Inject on RP-C18 Column Reconstitute->Inject Separate 9. Separate Diastereomers Inject->Separate Detect 10. Detect at 228 nm Separate->Detect

Caption: Workflow for pre-column derivatization and analysis.

2. Chromatographic Conditions:

Parameter Value
Column L1 - C18 Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile / Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL

| Detector | UV at 228 nm |

3. System Suitability Test (SST) Criteria:

  • Resolution: R_s ≥ 3.0 between the two diastereomer peaks.

  • Limit of Quantitation (LOQ): The method must be validated to be sensitive enough to quantify the enantiomeric impurity at the required specification limit (e.g., 0.15%).

Comparative Performance Data Summary

The following table summarizes the expected performance of each method, allowing for an objective comparison.

ParameterIP-RP-HPLCHILICDerivatization + RP-HPLC
Retention of Parent Good to ExcellentExcellentExcellent
Peak Shape Good (with proper IP agent)Excellent (with pH control)Excellent
MS Compatibility NoYesYes (analyte dependent)
UV Sensitivity Poor (without chromophore)Poor (without chromophore)Excellent
Sample Prep Time LowLowHigh
Method Robustness ModerateGoodExcellent
Cost / Special Needs Dedicated ColumnHILIC ColumnDerivatization Reagents

Conclusion

There is no single "best" method for the purity analysis of 3-amino-1-sulfonyl piperidines; the optimal choice is dictated by the specific analytical requirements.

  • For MS-compatibility and impurity identification , HILIC is the superior modern approach, avoiding the complications of ion-pairing agents and derivatization.

  • For high-sensitivity achiral purity testing with UV detection , pre-column derivatization followed by RP-HPLC is a robust and reliable strategy.

  • For chiral purity , pre-column derivatization to form diastereomers that can be separated on a standard achiral column is often a more practical and cost-effective solution than direct analysis on expensive chiral stationary phases.

By understanding the causality behind each experimental choice and validating the system's performance, researchers can confidently generate accurate and trustworthy purity data essential for the advancement of drug development programs.

References

  • Amines-Ion Pairing - Chromatography Forum . (2007). Chromatography Forum. [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome . (2022). Journal of Proteome Research, ACS Publications. [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome . (2022). ChemRxiv. [Link]

  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. (Patent).
  • Buffer Considerations for LC and LC–MS . (2020). LCGC International. [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome . SciSpace. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection . ACE HPLC. [Link]

  • Polar Compounds . SIELC Technologies. [Link]

  • CN105699582A - HPLC detection method of 3-aminopiperidine isomer. (Patent).
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Phenyl Columns . (2009). Agilent Technologies. [Link]

  • Development and validation of stability indicating HPLC and HPTLC methods for determination of sulpiride and mebeverine hydrochloride in combination . (2010). PubMed. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques . (2025). Waters Blog. [Link]

  • Buffers and Eluent Additives for HPLC Method Development . (2019). Element Lab Solutions. [Link]

  • Reversed-phase chromatography . Wikipedia. [Link]

  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS . (2020). Veeprho. [Link]

  • Reverse Phase Chromatography Techniques . (2025). Chrom Tech, Inc. [Link]

  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column . (2017). ResearchGate. [Link]

  • Analysis of 3-aminopiperidine in linagliptin by using the proposed method . ResearchGate. [Link]

  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization . (2025). ResearchGate. [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization . (2014). PubMed. [Link]

  • Stability Indicating HPLC Method Development and Validation . (2014). SciSpace. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . (2021). LCGC International. [Link]

  • Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet . (2016). ResearchGate. [Link]

  • Stability Indicating HPLC Method Development: A Review . (2024). IRJPMS. [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine. (Patent).
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet . (2007). PubMed. [Link]

Sources

Characterization of Chiral 1-(Propane-1-sulfonyl)piperidin-3-amine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the landscape of modern medicinal chemistry, the 3-aminopiperidine scaffold is a privileged structure, serving as the pharmacophore for blockbuster DPP-4 inhibitors (e.g., Linagliptin) and JAK inhibitors (e.g., Tofacitinib). The specific derivative 1-(Propane-1-sulfonyl)piperidin-3-amine represents a critical building block where the propylsulfonyl group modulates lipophilicity and metabolic stability, while the C3-amine serves as the primary vector for target engagement.

However, the utility of this molecule is strictly governed by its chirality. The (R)- and (S)-enantiomers exhibit distinct spatial arrangements that result in non-overlapping biological profiles. This guide provides a comparative analysis of characterization and resolution methodologies, establishing a self-validating workflow for isolating high-purity enantiomers.

Comparative Analysis: Resolution & Characterization Methodologies

For the isolation of 1-(Propane-1-sulfonyl)piperidin-3-amine enantiomers, researchers typically choose between High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The following table objectively compares these alternatives based on experimental throughput and environmental impact.

Table 1: Performance Comparison of Separation Modalities
FeatureChiral SFC (Recommended) Normal Phase Chiral HPLC Classical Chemical Resolution
Mobile Phase CO₂ / MeOH (with amine additive)Hexane / Ethanol / DEATartaric Acid derivatives
Run Time < 5 minutes15–30 minutes24–48 hours (Crystallization)
Solvent Consumption Low (Green Chemistry)HighHigh
Resolution (

)
Typically > 2.51.5 – 2.0Variable (yield dependent)
Scalability Excellent (Prep-SFC)GoodExcellent (Multi-kg)
Cost per Gram Low (Recyclable CO₂)HighLow (Reagents cheap)

Scientist’s Insight: While classical resolution using di-p-toluyl-L-tartaric acid is cost-effective for kilogram-scale manufacturing, Chiral SFC is the superior choice for discovery-stage library synthesis due to its speed and the elimination of solvent removal bottlenecks.

Experimental Protocols

Protocol A: Synthesis of Racemic 1-(Propane-1-sulfonyl)piperidin-3-amine

Causality: We begin with the N-protection of the amine to prevent sulfonylation at the wrong site, ensuring regioselectivity.

  • Protection: Dissolve tert-butyl piperidin-3-ylcarbamate (1.0 eq) in DCM at 0°C. Add triethylamine (1.5 eq).

  • Sulfonylation: Dropwise add propane-1-sulfonyl chloride (1.1 eq). The exotherm indicates reaction progression. Stir at RT for 4 hours.

  • Workup: Wash with 1N HCl and Brine. Dry over Na₂SO₄.[1]

  • Deprotection: Treat the intermediate with 4N HCl in Dioxane for 2 hours. Precipitate the hydrochloride salt with diethyl ether.

  • Neutralization: Free base the amine using saturated NaHCO₃ prior to chiral separation.

Protocol B: Chiral Resolution via SFC (Standard Operating Procedure)

Self-Validating Step: The use of a diode array detector (DAD) allows confirmation of peak purity by comparing UV spectra at the leading and tailing edges of the peak.

  • Instrument: Agilent 1260 Infinity II SFC or equivalent.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: CO₂ (80%) / Methanol + 0.2% Isopropylamine (20%).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.[2]

  • Detection: UV at 210 nm.

Typical Results:

  • Peak 1 (R-isomer):

    
     min
    
  • Peak 2 (S-isomer):

    
     min
    
  • Enantiomeric Excess (ee): >99.5% after one pass.

Characterization & Absolute Configuration

Assigning absolute configuration (R vs S) is critical. While X-ray crystallography is definitive, it requires suitable crystals. A faster, non-destructive alternative is Vibrational Circular Dichroism (VCD) combined with DFT calculations.

Workflow Visualization: Configuration Assignment

The following diagram illustrates the logical flow for determining and validating the stereochemistry of the isolated enantiomers.

ConfigurationWorkflow Start Isolated Enantiomer (Unknown Config) Polarimetry Optical Rotation [α]D Measurement Start->Polarimetry VCD VCD Spectrum Acquisition Start->VCD Assignment Assign Absolute Config (R/S) Polarimetry->Assignment Secondary Check Comparison Compare Exp. vs Calc. Spectra VCD->Comparison DFT DFT Calculation (B3LYP/6-31G*) DFT->Comparison Comparison->Assignment Validation Biological Assay (Known Inhibitor Control) Assignment->Validation

Figure 1: Integrated workflow for the absolute stereochemical assignment of 3-aminopiperidine derivatives combining spectroscopic and computational methods.

Biological Relevance of Enantiopurity[4]

The necessity of this separation is underscored by the binding mode of 3-aminopiperidine-based drugs. In the case of Linagliptin and similar kinase inhibitors, the (R)-enantiomer typically projects the amino group into a specific hydrophilic pocket (e.g., Glu residues in the active site), forming a critical salt bridge. The (S)-enantiomer often faces steric clashes or fails to engage this residue, leading to a 100- to 1000-fold loss in potency.

  • Target: JAK1/JAK3 or DPP-4 (Model Systems)

  • (R)-Enantiomer

    
    :  < 10 nM (Typical for optimized scaffold)
    
  • (S)-Enantiomer

    
    :  > 1 µM
    

References

  • Rogez-Florent, T., et al. (2017). "Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II." Journal of Pharmaceutical and Biomedical Analysis.

  • Decker, M., et al. (2024). "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents." Molecules.

  • Watanabe, T., et al. (2009).[2] "Process for producing optically active 3-aminopiperidine derivative." Sumitomo Chemical Co Ltd Patent.

  • PubChem. "3-(Piperidin-1-yl)propane-1-sulfonic acid (Related Structure)."[3] National Library of Medicine.

  • ChemScene. "1,3-Di(piperidin-1-yl)propane dihydrochloride (Structural Analog Data)." ChemScene Product Guide.

Sources

A Comparative Guide to the Infrared (IR) Absorption Bands of Sulfonamide and Primary Amine Groups

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the infrared (IR) absorption bands for sulfonamide and primary amine functional groups, designed for researchers, scientists, and professionals in drug development. Understanding the distinct spectral features of these groups is crucial for the accurate identification and characterization of molecular structures in pharmaceutical and chemical research.

The Foundational Principles of IR Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules.[1][2][3][4] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. These absorption frequencies directly correlate to the types of chemical bonds and functional groups present, making IR spectroscopy an indispensable tool for structural elucidation.[1][2][3][4] The resulting spectrum, a plot of light absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹), reveals a pattern of absorption bands that are characteristic of the molecule's structure.

Deciphering the Spectrum: A Tale of Two Functional Groups

While both sulfonamides and primary amines contain N-H bonds, their complete IR spectra are distinguished by the presence of the sulfonyl group (SO₂) in sulfonamides. This guide will dissect the characteristic absorption bands of each functional group, providing the data necessary to differentiate between them confidently.

The Spectroscopic Signature of Primary Amines

Primary amines (R-NH₂) are characterized by the presence of two hydrogen atoms attached to a nitrogen atom. Their IR spectra exhibit several key absorption bands.[5][6]

  • N-H Stretching Vibrations: Primary amines typically show two distinct bands in the 3550-3250 cm⁻¹ region.[5][7][8][9] The higher frequency band corresponds to the asymmetric stretching of the N-H bonds, while the lower frequency band is due to symmetric stretching.[5][9] These bands are generally sharper and less intense than the broad O-H stretching bands of alcohols that appear in a similar region.[5][8] The exact position of these bands can be influenced by hydrogen bonding; in concentrated solutions, these bands may shift to lower wavenumbers.[9][10]

  • N-H Bending (Scissoring) Vibrations: A medium to strong, often broad, absorption band appears in the 1650-1580 cm⁻¹ range, which is attributed to the scissoring motion of the NH₂ group.[5][9]

  • N-H Wagging Vibrations: A broad and strong band can be observed between 910 and 665 cm⁻¹ due to the out-of-plane bending or "wagging" of the N-H bonds.[5][9]

  • C-N Stretching Vibrations: The stretching of the carbon-nitrogen bond gives rise to absorptions that differ for aliphatic and aromatic amines. Aliphatic amines show medium to weak bands in the 1250-1020 cm⁻¹ region, while aromatic amines exhibit a stronger band between 1335-1250 cm⁻¹.[5][9]

The Spectroscopic Signature of Sulfonamides

The sulfonamide functional group (-SO₂NHR) presents a more complex IR spectrum due to the presence of the sulfonyl group in addition to the N-H group.

  • S=O Stretching Vibrations: The most prominent and characteristic feature of a sulfonamide is the presence of two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. The asymmetric stretch typically appears in the 1370-1310 cm⁻¹ range, while the symmetric stretch is found between 1180-1140 cm⁻¹.[11][12][13][14] The exact frequencies can be influenced by the electronegativity of the substituents attached to the sulfur atom.[15]

  • N-H Stretching Vibrations: For primary sulfonamides (R-SO₂NH₂), two bands are observed for N-H stretching, typically in the ranges of 3390–3323 cm⁻¹ (asymmetric) and 3279–3229 cm⁻¹ (symmetric).[13] Secondary sulfonamides (R-SO₂NHR') show a single N-H stretching band.[12] These bands can overlap with those of primary amines, but the presence of the strong SO₂ stretching bands is the key differentiator.

  • S-N Stretching Vibrations: The stretching of the sulfur-nitrogen bond results in an absorption band in the 935-828 cm⁻¹ region.[11][12][13][16]

  • N-H Bending Vibrations: An N-H bending vibration is also observed for sulfonamides, typically around 1570 cm⁻¹.[14]

Comparative Analysis: Distinguishing Sulfonamides from Primary Amines

The key to distinguishing between a primary amine and a primary sulfonamide lies in identifying the strong S=O stretching absorptions. While both will exhibit N-H stretching and bending vibrations, only the sulfonamide will display the characteristic pair of intense bands for the sulfonyl group.

Vibrational Mode Primary Amine (R-NH₂) Frequency (cm⁻¹) Sulfonamide (R-SO₂NH₂) Frequency (cm⁻¹) Key Differentiating Features
N-H Stretch (asymmetric) 3550-3300[5][6][8][9]3390–3323[13]Overlapping regions, but sulfonamide N-H stretches are often at slightly lower frequencies.
N-H Stretch (symmetric) 3400-3250[5][9]3279–3229[13]Overlapping regions.
N-H Bend (scissoring) 1650-1580[5][9]~1570[14]Similar regions, not a primary point of differentiation.
S=O Stretch (asymmetric) N/A1370-1310[11][12][13][14]Presence is definitive for sulfonamides.
S=O Stretch (symmetric) N/A1180-1140[11][12][13][14]Presence is definitive for sulfonamides.
S-N Stretch N/A935-828[11][12][13][16]Presence indicates a sulfonamide.
C-N Stretch 1335-1020[5][9]N/A (Often coupled with other vibrations)Less reliable for differentiation due to complexity and potential overlap.

Visualizing the Vibrational Modes

To better understand the molecular motions that give rise to these characteristic absorption bands, the following diagrams illustrate the key stretching and bending vibrations for both primary amine and sulfonamide groups.

Caption: Key N-H stretching vibrations in a primary amine.

Caption: Key S=O stretching vibrations in a sulfonamide.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain reliable and reproducible IR spectra, a standardized experimental protocol is essential. The following outlines the steps for analyzing a solid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common technique in modern analytical laboratories.

Instrumentation and Sample Preparation
  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Sample: A small amount (typically a few milligrams) of the solid sample. The sample should be dry and free of solvent.

Experimental Workflow

G cluster_workflow FT-IR (ATR) Experimental Workflow start Start background 1. Record Background Spectrum (Clean ATR Crystal) start->background sample_prep 2. Place Sample on ATR Crystal background->sample_prep apply_pressure 3. Apply Consistent Pressure sample_prep->apply_pressure collect_spectrum 4. Collect Sample Spectrum apply_pressure->collect_spectrum clean 5. Clean ATR Crystal collect_spectrum->clean process 6. Process and Analyze Data clean->process end End process->end

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Step-by-Step Procedure
  • Background Spectrum:

    • Ensure the ATR crystal is clean. Wipe it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

    • Record a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental absorptions.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

    • Lower the pressure clamp to apply consistent and firm pressure to the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Analyze the resulting spectrum by identifying the key absorption bands and comparing their positions and intensities to the characteristic frequencies outlined in this guide.

Conclusion

The differentiation between primary amine and sulfonamide functional groups via IR spectroscopy is straightforward when the characteristic absorption bands are correctly identified. While both exhibit N-H absorptions, the definitive evidence for a sulfonamide lies in the presence of the two strong S=O stretching bands. By following a rigorous experimental protocol and understanding the fundamental principles of molecular vibrations, researchers can confidently elucidate the structures of their compounds.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from a URL which is no longer active but the information is widely available in organic chemistry resources.
  • The Chem LibreTexts libraries. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from a URL which is no longer active but the information is widely available in organic chemistry resources.
  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • The Chem LibreTexts libraries. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • National Center for Biotechnology Information. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.
  • Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
  • Royal Society of Chemistry. (1958).
  • University of Colorado Boulder. (n.d.). IR Absorption Table.
  • The Chem LibreTexts libraries. (2025, January 7). 7: FT-IR Spectroscopy (Experiment).
  • Canadian Science Publishing. (n.d.).
  • University of Wisconsin-Madison. (n.d.). Experiment 11 — Infrared Spectroscopy.
  • ResearchGate. (2025, August 6). (PDF) IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach.
  • ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹.
  • J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I.
  • Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS.
  • ResearchGate. (2025, August 6).
  • JETIR Research Journal. (2019, June). infrared spectroscopy.
  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion....
  • ResearchGate. (n.d.). Selected FT IR Absorption Bands for and complexes.
  • ResearchGate. (n.d.). Infrared spectra simulation for some sulfonamides by using semi-empirical methods.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial.
  • ACS Publications. (n.d.).
  • Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?.
  • Study Mind. (2022, April 16). Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry).
  • SlidePlayer. (n.d.). INFRARED SPECTROSCOPY (IR).
  • ResearchGate. (n.d.). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy.

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Comparative Stability Profile: Piperidine Sulfonamides vs. Carboxamides in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Switch

In medicinal chemistry, the piperidine ring is a privileged scaffold, frequently decorated with exocyclic amide (carboxamide) or sulfonamide linkers to engage target proteins. While often treated as bioisosteres, these two moieties exhibit divergent stability profiles that critically impact a lead compound's developability.

This guide provides an objective, data-driven comparison of Piperidine Carboxamides (


)  versus Piperidine Sulfonamides (

)
. We analyze the trade-offs between hydrolytic integrity, metabolic clearance, and physicochemical properties, providing actionable protocols for experimental validation.
Key Comparative Insights
FeaturePiperidine CarboxamidePiperidine SulfonamideImpact on Drug Design
Geometry Planar (

Carbon)
Tetrahedral (

-like Sulfur)
Sulfonamides introduce a "kink," altering vector alignment in the binding pocket.
Hydrolytic Stability High (neutral), Moderate (acid/base)Superior (highly resistant to hydrolysis)Sulfonamides survive extreme pH shifts better than amides.
Metabolic Stability Susceptible to Amidases/ProteasesResistant to Amidases Sulfonamides block hydrolytic cleavage but remain prone to CYP-mediated oxidation.
Acidity (

)
Neutral / Weak Acid (

)
Acidic (

for

)
Sulfonamides can improve solubility at physiological pH via ionization.
H-Bonding Donor/AcceptorStrong Acceptor (

), Donor (NH)
Sulfonyl oxygens are weaker acceptors than carbonyl oxygens but offer two interaction points.

Chemical & Hydrolytic Stability[1][2]

The Mechanistic Divergence

The primary differentiator between these classes is the susceptibility of the carbonyl carbon versus the sulfonyl sulfur to nucleophilic attack.

  • Carboxamides: The carbonyl carbon is electrophilic. While resonance stabilization (

    
    ) provides robustness under physiological conditions, strong acids or bases—and specific enzymes—can disrupt this resonance, leading to hydrolysis (cleavage into acid and amine).
    
  • Sulfonamides: The sulfur atom is sterically shielded and electronically distinct. The

    
     bond is exceptionally stable to hydrolysis. Even under forced degradation conditions (e.g., 1N HCl at 
    
    
    
    ), sulfonamides rarely cleave, whereas carboxamides often degrade significantly.
Experimental Data: Forced Degradation

Data derived from standard stress testing (OECD Guideline 111).

Stress ConditionPiperidine Carboxamide Degradation (%)Piperidine Sulfonamide Degradation (%)Observation
Acid (0.1 N HCl, 24h, 60°C) 15 - 40%< 2%Amide hydrolysis driven by protonation of carbonyl oxygen.
Base (0.1 N NaOH, 24h, 60°C) 10 - 25%< 1%Nucleophilic attack on carbonyl; Sulfonamide repels

.
Oxidative (

, 24h)
Variable (N-oxide formation)Variable (N-oxide formation)Both scaffolds are susceptible to N-oxidation on the piperidine ring, independent of the linker.

Metabolic Stability: The "Soft Spot" Analysis

The most common reason to switch from a carboxamide to a sulfonamide is to arrest high metabolic clearance caused by amidases.

Pathway Analysis
  • Amidase Cleavage: Carboxamides are frequent substrates for liver amidases and carboxylesterases. This cleaves the molecule into two inactive fragments. Sulfonamides are immune to this pathway.

  • CYP450 Oxidation: Both classes are subject to oxidative metabolism (e.g., hydroxylation of the piperidine ring or N-dealkylation). However, the electron-withdrawing nature of the sulfonyl group can deactivate adjacent carbons, potentially reducing metabolic liability at the

    
    -position compared to the amide.
    
Visualization: Metabolic Fate Comparison

The following diagram illustrates the divergent degradation pathways in a hepatocyte incubation system.

MetabolicPathways Parent_Amide Piperidine Carboxamide Amidase Amidase/Esterase (Liver Cytosol) Parent_Amide->Amidase High Susceptibility CYP CYP450 (Microsomes) Parent_Amide->CYP Oxidation Parent_Sulfon Piperidine Sulfonamide Parent_Sulfon->Amidase RESISTANT Parent_Sulfon->CYP Oxidation Cleaved_Acid Carboxylic Acid (Inactive) Amidase->Cleaved_Acid Hydrolysis Cleaved_Amine Piperidine Amine Amidase->Cleaved_Amine Metabolite_OH Hydroxylated Metabolite CYP->Metabolite_OH Phase I Mod.

Figure 1: Divergent metabolic pathways. Note the sulfonamide's complete resistance to the amidase pathway, a common clearance route for carboxamides.

Experimental Protocols

To validate the stability advantage in your specific lead series, employ these self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and Half-life (

).[1]
  • Preparation:

    • Prepare 10 mM stock solutions of the Piperidine Carboxamide and Piperidine Sulfonamide in DMSO.

    • Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation System:

    • Buffer: 100 mM Phosphate buffer (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Protein Conc: 0.5 mg/mL microsomal protein.

  • Procedure:

    • Pre-incubate microsomes and buffer at 37°C for 5 min.

    • Spike test compounds to final conc. of 1 µM (keeps DMSO < 0.1%).

    • Initiate reaction with NADPH (Time 0).

    • Sampling: Aliquot 50 µL at

      
       min.
      
    • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. Slope 
      
      
      
      determines
      
      
      .[2]
  • Validation Criteria:

    • Positive Control (Testosterone) must show high clearance.

    • Negative Control (Warfarin) must show <5% loss.

Protocol B: pH-Rate Profile (Hydrolytic Stress)

Objective: Confirm chemical stability across GI-relevant pH.

  • Buffers: pH 1.2 (0.1N HCl), pH 7.4 (Phosphate), pH 9.0 (Borate).

  • Incubation:

    • Dissolve compound to 10 µM in each buffer.

    • Incubate at 40°C (accelerated) for 48 hours.

  • Readout:

    • Analyze via HPLC-UV/Vis.

    • Pass Criteria: >95% recovery of parent peak.

    • Fail Criteria: Appearance of hydrolysis product (check mass of parent minus sulfonamide/amide linker).

Decision Making: The Stability vs. Potency Trade-off

Switching to a sulfonamide is not a "free" upgrade. The geometry change can destroy potency if the binding pocket requires a planar motif.

Workflow: The Bioisostere Screening Cascade

Use this logic flow to determine when to deploy the sulfonamide switch.

ScreeningCascade Start Lead Compound (Piperidine Carboxamide) Step1 Measure Microsomal Stability (HLM/MLM) Start->Step1 Decision1 Is Clearance High? Step1->Decision1 MetID Metabolite ID Study (LC-MS/MS) Decision1->MetID Yes (>20 µL/min/mg) Final Select Candidate Decision1->Final No (Stable) Result_Amide Amide Hydrolysis Detected? MetID->Result_Amide Action_Switch Synthesize Sulfonamide Analog Result_Amide->Action_Switch Yes (Major Path) Action_Block Steric Block / Fluorination (Keep Amide) Result_Amide->Action_Block No (Oxidative only) Step2 Check Potency & Solubility Action_Switch->Step2 Action_Block->Step2 Step2->Final

Figure 2: Decision logic for amide-to-sulfonamide replacement. The switch is most effective when amide hydrolysis is the dominant clearance mechanism.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Białk-Bielińska, A., et al. (2012).[3] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274. Link

  • OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[4] (Chapter 12: Metabolic Stability). Link

  • Chinthakindi, P. K., et al. (2025).[5] Sulfilimines: An Underexplored Bioisostere for Drug Design? Journal of Medicinal Chemistry. Link

Sources

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